1-(4-bromophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVGDMTHFQUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440008 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-92-6 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-1H-pyrazole derivatives through the reaction of 1,3-dicarbonyl compounds with (4-bromophenyl)hydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry, offering a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a 4-bromophenyl substituent provides a valuable handle for further synthetic modifications and structure-activity relationship (SAR) studies. These derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]
Core Synthesis: The Knorr Pyrazole Synthesis
The primary method for synthesizing 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis. This acid-catalyzed condensation reaction involves the reaction of a β-dicarbonyl compound with (4-bromophenyl)hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the (4-bromophenyl)hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.
Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis is a well-established pathway in organic chemistry. The following diagram illustrates the key steps involved in the reaction of an unsymmetrical 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine, highlighting the formation of two possible regioisomers.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of various this compound derivatives from different 1,3-dicarbonyl precursors. The accompanying table summarizes the reaction conditions and reported yields for easy comparison.
General Experimental Workflow
The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds typically follows a straightforward workflow, as depicted in the diagram below.
Caption: General Experimental Workflow for Pyrazole Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone
This protocol describes the synthesis of a symmetrical pyrazole, where regioselectivity is not a concern.
-
Reactants:
-
Acetylacetone (1.0 mmol)
-
(4-bromophenyl)hydrazine hydrochloride (1.0 mmol)
-
Ethanol (10 mL)
-
[Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst
-
-
Procedure:
-
To a 25 mL round-bottomed flask, add acetylacetone (1.0 mmol), (4-bromophenyl)hydrazine hydrochloride (1.0 mmol), and ethanol (10 mL).
-
Add the cerium catalyst (5 mol %) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
-
Characterization Data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole:
-
Appearance: Brown liquid
-
¹H NMR (200 MHz, CDCl₃) δ: 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H).
-
¹³C NMR (50 MHz, CDCl₃) δ: 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2.
-
MS (ESI): m/z = 251 [M+H]⁺.[2]
-
Protocol 2: Synthesis of 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole from 3,5-Heptanedione
This protocol provides an example with a different symmetrical β-diketone.
-
Reactants:
-
3,5-Heptanedione (1.0 mmol)
-
(4-bromophenyl)hydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
[Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 3,5-heptanedione for acetylacetone.
-
-
Characterization Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole:
-
¹H NMR (200 MHz, CDCl₃) δ: 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H).
-
¹³C NMR (50 MHz, CDCl₃) δ: 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2.
-
MS (ESI): m/z = 279 [M+H]⁺.[2]
-
Protocol 3: Synthesis of 1-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole from 1,1,1-Trifluoro-2,4-pentanedione
This protocol illustrates the synthesis with a fluorinated unsymmetrical β-diketone, often leading to high regioselectivity.
-
Reactants:
-
1,1,1-Trifluoro-2,4-pentanedione
-
(4-bromophenyl)hydrazine
-
-
General Procedure: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The regioselectivity is generally high, favoring the formation of the isomer where the more electrophilic carbonyl (adjacent to the CF₃ group) reacts first with the NH₂ group of the hydrazine.
-
Note: Specific experimental details for this exact transformation with yields were not found in the provided search results, but the synthesis of similar analogs is well-documented.[3]
Data Summary Table
The following table summarizes the synthesis of various this compound derivatives from different 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | R¹ | R³ | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |
| Acetylacetone | CH₃ | CH₃ | [Ce(L-Pro)₂]₂(Oxa) / Ethanol | - | RT | High | [2] |
| 3,5-Heptanedione | C₂H₅ | C₂H₅ | [Ce(L-Pro)₂]₂(Oxa) / Ethanol | - | RT | High | [2] |
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-hydroxyphenyl | Phenyl | H₂SO₄ / Ethanol | 6 h | Reflux | 60 | [4] |
Purification of 1-(4-bromophenyl)-1H-pyrazoles
The purification of the synthesized pyrazoles is crucial to obtain compounds of high purity for subsequent biological evaluation or further synthetic transformations. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. A suitable solvent or solvent system is chosen in which the pyrazole is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization.[4]
-
Column Chromatography: For liquid products or for the separation of regioisomers, column chromatography on silica gel is the method of choice. A suitable eluent system, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is used to achieve separation.[2]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A more formal purification involves dissolving the pyrazole in a solvent, treating it with an acid to form the salt which then crystallizes, and is subsequently separated and neutralized to give the pure pyrazole.[5]
Biological Relevance and Drug Development Applications
This compound derivatives have emerged as a promising class of compounds in drug discovery due to their diverse biological activities. The pyrazole nucleus is a key pharmacophore in several approved drugs, and the 4-bromophenyl moiety offers a site for further functionalization, allowing for the fine-tuning of their pharmacological profiles.
Potential Therapeutic Targets and Signaling Pathways
Research has indicated that this compound derivatives may exert their biological effects through various mechanisms, including:
-
Kinase Inhibition: Several pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. For example, pyrazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a crucial node in the PI3K/Akt/mTOR signaling pathway that governs cell survival, proliferation, and metabolism.[6] Additionally, pyrazole urea derivatives have been developed as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[7]
-
Modulation of N-formyl Peptide Receptors (FPRs): FPRs are involved in the regulation of inflammatory processes. Some studies have explored 1-(4-bromophenyl)-pyrazole derivatives as potential modulators of these receptors, which could be beneficial in treating inflammatory diseases.[8]
-
Antimicrobial and Antiparasitic Activity: Certain this compound derivatives have demonstrated significant activity against various pathogens. For instance, some have been evaluated for their in vitro antileishmanial properties.[1]
The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by pyrazole-based kinase inhibitors.
Caption: Pyrazole Derivatives as Kinase Inhibitors.
Conclusion
The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds via the Knorr pyrazole synthesis remains a robust and highly adaptable method for generating a diverse range of heterocyclic compounds. This technical guide has provided a detailed overview of the synthetic methodology, including reaction mechanisms, experimental protocols, and data summaries. The straightforward nature of the synthesis, coupled with the significant biological potential of the resulting products, makes this an attractive area of research for medicinal chemists and drug development professionals. The ability to modulate key signaling pathways involved in diseases such as cancer and inflammation underscores the therapeutic promise of this class of molecules. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclocondensation Reaction for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of cyclocondensation reactions for the synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. This document details the reaction mechanism, presents quantitative data for reaction optimization, provides detailed experimental protocols for key transformations, and includes mandatory visualizations to illustrate the synthetic pathways.
Core Mechanism: The Knorr Pyrazole Synthesis
The most fundamental and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]
The mechanism commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[2][3]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[2] The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the acid catalyst can influence the isomeric ratio.[4] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[5]
The overall mechanism can be visualized as a stepwise process involving key intermediates.
Quantitative Data on Pyrazole Synthesis
The yield and regioselectivity of the Knorr pyrazole synthesis are highly dependent on the substrates and reaction conditions. The following table summarizes quantitative data from various reported syntheses.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |
| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq) | 1 | 77-81 | N/A | [6] |
| Acetylacetone | Hydrazine Hydrate | Water | 2 | 95 | N/A | [7] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | Major Isomer | [8] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | HCl/DMAc | - | 74-77 | 98:2 | [8] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol (reflux) | - | 63 | Single Isomer | [9] |
| Substituted Acetylacetone | Hydrazines | Ethylene Glycol | - | 70-95 | - | [10] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol/Acetic Acid | 1 | High | N/A | [11] |
| 1-Phenylbutane-1,3-dione | 2,4,4-Trimethylpentan-2-amine | O-(4-nitrobenzoyl)hydroxylamine/DMF | 1.5 | 46 | N/A | [12] |
| 2,4-Pentanedione | 4-Fluoroaniline | O-(4-nitrobenzoyl)hydroxylamine/DMF | 1.5 | 60 | N/A | [12] |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate[6]
Materials:
-
Hydrazine sulfate (0.50 mole, 65 g)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (2,4-pentanedione) (0.50 mole, 50 g)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve hydrazine sulfate in 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add acetylacetone dropwise with stirring while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C, during which the 3,5-dimethylpyrazole will precipitate.
-
Dilute the contents of the flask with 200 mL of water to dissolve any precipitated sodium sulfate.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four 40-mL portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Dry the slightly yellow crystalline residue at reduced pressure to obtain 3,5-dimethylpyrazole (37–39 g, 77–81% yield), with a melting point of 107–108°C.
Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate[11]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC (30% ethyl acetate/70% hexane).
-
Once the ethyl benzoylacetate is completely consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring rapidly for 30 minutes.
-
Filter the reaction mixture using a Buchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
Logical Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for a typical Knorr pyrazole synthesis experiment, from starting materials to product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(4-bromophenyl)-1H-pyrazole: A ¹H NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(4-bromophenyl)-1H-pyrazole. This document details the expected chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, supported by established experimental protocols and visual aids to facilitate understanding and application in a research and development setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the functional handle provided by the bromo-substituted phenyl group. Accurate spectroscopic characterization is paramount for confirming its synthesis and for any subsequent structural modifications or biological evaluations. ¹H NMR spectroscopy is a primary and powerful tool for the structural elucidation of such molecules. This guide will focus on the detailed analysis of its ¹H NMR spectrum.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrazole ring and the 4-bromophenyl substituent. Due to the lack of a publicly available, fully assigned experimental spectrum for the unsubstituted this compound, the following data is a combination of experimental data for closely related analogs, such as 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, and theoretical predictions based on the known effects of substituents on aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.52 - 7.60 | Doublet (d) | ~8.5 - 9.0 | 2H |
| H-3', H-5' | ~7.36 - 7.45 | Doublet (d) | ~8.5 - 9.0 | 2H |
| H-3 | ~7.70 | Doublet of doublets (dd) | J₃,₄ ≈ 1.8-2.5, J₃,₅ ≈ 0.5-1.0 | 1H |
| H-5 | ~8.10 | Doublet (d) | J₅,₄ ≈ 2.5-3.0 | 1H |
| H-4 | ~6.50 | Triplet or dd | J₄,₃ ≈ 1.8-2.5, J₄,₅ ≈ 2.5-3.0 | 1H |
Note: The chemical shifts for the pyrazole protons (H-3, H-4, H-5) are estimations based on the parent pyrazole and substituted derivatives. The data for the bromophenyl protons (H-2', H-6' and H-3', H-5') is based on experimental data from substituted analogs.[1]
Structural Assignment and Rationale
The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of each proton.
-
Bromophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the bromophenyl ring typically appear as two distinct doublets in the aromatic region. The protons ortho to the bromine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the pyrazole ring (H-2', H-6') due to the electron-withdrawing nature of the pyrazole. The coupling between these adjacent protons results in a characteristic doublet splitting pattern with a coupling constant of approximately 8.5 - 9.0 Hz.
-
Pyrazole Protons (H-3, H-4, H-5):
-
H-5: This proton is adjacent to the nitrogen atom connected to the electron-withdrawing bromophenyl ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-4.
-
H-3: This proton is also adjacent to a nitrogen atom and is expected to be downfield, though typically less so than H-5. It will likely appear as a doublet of doublets due to coupling with both H-4 and a smaller long-range coupling with H-5.
-
H-4: This proton is situated between two carbon atoms and is generally the most upfield of the pyrazole protons. It is expected to appear as a triplet or a doublet of doublets due to coupling with both H-3 and H-5.
-
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.
-
Temperature: Standard probe temperature (e.g., 298 K).
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Visualizations
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
References
Crystal Structure Analysis of 1-(4-bromophenyl)-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of several 1-(4-bromophenyl)-1H-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystal growth, and illustrates their potential mechanisms of action through signaling pathway diagrams.
Crystallographic Data Summary
The following table summarizes the crystallographic data for a selection of this compound derivatives, allowing for a clear comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Temperature (K) |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Monoclinic | P2₁/n | 17.7233(4) | 3.8630(1) | 20.4224(5) | 90 | 110.137(3) | 90 | 4 | 100 |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 113.5 | 92.753(6) | 93.75 | 4 | 298 |
| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆Br₂N₂ | Orthorhombic | P2₁2₁2₁ | 10.5815(3) | 11.2119(3) | 15.4569(4) | 90 | 90 | 90 | 4 | 100 |
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | Orthorhombic | P2₁2₁2₁ | 5.9070(3) | 9.2731(7) | 17.5641(14) | 90 | 90 | 90 | 4 | 293 |
Experimental Protocols
The synthesis and crystal structure determination of these derivatives involve a series of well-defined experimental procedures.
Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
A common and effective method for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction[1].
Procedure:
-
Phosphoryl chloride (POCl₃, 5.6 ml) is added dropwise to cold N,N-dimethylformamide (DMF, 22.5 ml) with continuous stirring at 273–278 K over a period of 30 minutes. This forms the Vilsmeier reagent.
-
4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is then added to the reaction mixture.
-
The resulting mixture is stirred at 333 K for 6 hours and subsequently cooled to room temperature.
-
The crude product is poured into crushed ice, leading to the formation of a white precipitate.
-
The solid is collected by filtration, dried, and purified by column chromatography using chloroform as the eluent.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a chloroform solution of the purified product[1].
General Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector, such as a CCD or CMOS detector. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Potential Signaling Pathways
This compound derivatives have shown promise as anticancer and anti-inflammatory agents. Their mechanism of action is believed to involve the modulation of key signaling pathways.
Experimental Workflow for Crystal Structure Analysis
The logical flow from a synthesized compound to its fully characterized crystal structure is a critical process in chemical and pharmaceutical research.
Caption: Workflow for Crystal Structure Analysis.
Inhibition of NF-κB Signaling in Inflammation
The anti-inflammatory effects of pyrazole derivatives can be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB Signaling Pathway.
Inhibition of VEGFR-2 Signaling in Angiogenesis
The anticancer activity of certain pyrazole derivatives is linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
References
Navigating the Solubility Landscape of 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility properties of 1-(4-bromophenyl)-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected solubility trends based on structurally related compounds and providing detailed experimental protocols for its determination. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation.
Predicted Solubility in Common Organic Solvents
Based on the general solubility characteristics of pyrazole derivatives, this compound is anticipated to exhibit a range of solubilities in common organic solvents. The presence of the aromatic bromophenyl group suggests that the molecule has significant non-polar character, while the pyrazole ring with its nitrogen atoms introduces some polarity.
For researchers working with this compound, the following organic solvents are commonly employed for the synthesis and purification of similar pyrazole-based compounds. This table summarizes the expected solubility behavior and provides a starting point for solvent screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Solvents | Methanol | High | The polar hydroxyl group can hydrogen bond with the nitrogen atoms of the pyrazole ring. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Aprotic Polar Solvents | Acetone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor, interacting with the N-H of the pyrazole ring if present, or generally solvating the polar parts of the molecule. |
| Acetonitrile | Moderate | Its polarity is suitable for dissolving many organic compounds, including pyrazole derivatives. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Aprotic Non-Polar Solvents | Dichloromethane | Moderate | The compound's non-polar bromophenyl group should interact favorably with this solvent. |
| Toluene | Moderate to Low | The aromatic nature of toluene can interact with the phenyl ring of the solute. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding and practical framework for researchers to approach the solubility characterization of this compound. By following the outlined experimental protocol, scientists can generate reliable and accurate solubility data, which is essential for advancing research and development in their respective fields.
Theoretical Calculation of Molecular Orbitals for 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the theoretical calculation of molecular orbitals for 1-(4-bromophenyl)-1H-pyrazole. This document outlines the standard computational methodologies, expected data, and the logical framework for such an investigation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its electronic structure through the calculation of molecular orbitals is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations, providing valuable insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the associated energy gap. These parameters are fundamental in describing the molecule's electron-donating and accepting capabilities.
Computational Methodology
A robust theoretical investigation of this compound's molecular orbitals involves a systematic computational workflow. The following protocol is based on established practices for similar aromatic and heterocyclic compounds.[1]
Geometry Optimization
The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this is the B3LYP functional combined with a 6-311G(d,p) basis set.[2][3]
Frequency Calculation
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.
Electronic Property Calculation
With the optimized geometry, the electronic properties are calculated. This includes the energies of the molecular orbitals, particularly the HOMO and LUMO. The analysis of the wavefunction provides insights into the distribution of electron density in these frontier orbitals.[4] For brominated aromatic compounds, functionals like ωB97X-D have shown good performance and can be considered for comparative analysis.[5][6][7]
The following diagram illustrates the typical workflow for these theoretical calculations:
Expected Quantitative Data
The theoretical calculations will yield a range of quantitative data that describe the electronic structure of this compound. While specific values require performing the actual calculations, the following tables present the expected parameters and illustrative data based on trends observed in similar pyrazole derivatives and brominated aromatic compounds.
Table 1: Calculated Molecular Orbital Energies
| Parameter | Description | Expected Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
Note: These are estimated values. The presence of the bromine atom is expected to lower the energy gap compared to unsubstituted phenylpyrazole, indicating higher reactivity.[1]
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the molecule's electrophilic character. |
Logical Framework for Interpretation
The calculated molecular orbital data provides a foundation for understanding the chemical behavior of this compound. The logical relationship between the theoretical calculations and the predicted properties is outlined below.
The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the energy gap) is a critical indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). The Molecular Electrostatic Potential (MEP) map further visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a guide to its intermolecular interactions.
Conclusion
The theoretical calculation of molecular orbitals for this compound, primarily through DFT methods, offers a powerful, non-experimental route to understanding its fundamental electronic properties. By following a systematic computational protocol, researchers can obtain valuable quantitative data on the HOMO-LUMO energies and other quantum chemical descriptors. This information is instrumental in predicting the molecule's reactivity, stability, and potential as a candidate for drug development and materials science applications. The methodologies and frameworks presented in this guide provide a solid foundation for conducting and interpreting such theoretical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Paal-Knorr Synthesis of Substituted Pyrazoles Using Aryl Hydrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The Paal-Knorr synthesis, a classic and versatile method, offers a straightforward route to this valuable heterocyclic motif through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6] This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing substituted pyrazoles using aryl hydrazines, with a focus on experimental protocols, data presentation, and the strategic importance of these compounds in drug development.
Core Synthesis and Mechanism
The Paal-Knorr pyrazole synthesis is fundamentally a reaction between a 1,3-dicarbonyl compound and a hydrazine, which upon condensation and subsequent dehydration, yields the aromatic pyrazole ring.[7][8][9] When an aryl hydrazine is used, N-aryl substituted pyrazoles are obtained, which are of significant interest in pharmaceutical research. The reaction is typically acid-catalyzed, facilitating the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable pyrazole.[8][10]
A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the aryl hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][3][8] The outcome is often governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the aryl hydrazine, as well as the reaction conditions, most notably the pH.[1][8]
Caption: General mechanism of the Paal-Knorr pyrazole synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of substituted pyrazoles via the Paal-Knorr reaction.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This classic procedure, first reported by Knorr, is a foundational example of the synthesis.[11]
-
Reagents and Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). Note: The reaction can be exothermic.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.[8]
-
After cooling, the resulting syrup is placed in an ice bath to induce crystallization.[8]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolone.[8]
-
Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is a more general approach applicable to a wider range of substituted 1,3-diketones and aryl hydrazines.
-
Reagents and Materials:
-
Substituted 1,3-diketone (e.g., benzoylacetone)
-
Substituted aryl hydrazine (e.g., 4-chlorophenylhydrazine)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
Water
-
Standard laboratory glassware for heating and filtration
-
-
Procedure:
-
In a suitable reaction vessel, mix the 1,3-diketone (e.g., ethyl benzoylacetate, 3 mmol) and the aryl hydrazine (e.g., hydrazine hydrate, 6 mmol).[7]
-
Add the solvent (e.g., 1-propanol, 3 mL) and a few drops of glacial acetic acid as the catalyst.[7]
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[7][8]
-
Allow the mixture to cool slowly to facilitate complete crystallization.[8]
-
Collect the solid product by filtration, wash with a small amount of cold water, and air dry.
-
Further purification can be achieved by recrystallization.
-
Caption: A typical experimental workflow for Paal-Knorr pyrazole synthesis.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the synthesis of various substituted pyrazoles via the Paal-Knorr synthesis and its modifications.
| Entry | 1,3-Dicarbonyl Compound | Aryl Hydrazine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1 | >90 | [3] |
| 2 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Neat | 100 | 1 | High | [7][11] |
| 3 | Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 85 | [1] |
| 4 | Dibenzoylmethane | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 3 | 92 | [1] |
| 5 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1.5 | 88 | [3] |
Application in Drug Development: The Case of COX-2 Inhibitors
Substituted pyrazoles are prominent in a variety of marketed drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[1][2] The 1,5-diarylpyrazole scaffold, in particular, is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib. The Paal-Knorr synthesis is a viable route to the core of such molecules.
The mechanism of action of celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation without affecting the gastroprotective functions of the COX-1 isoform.
Caption: Inhibition of the COX-2 pathway by a pyrazole-based drug.
Conclusion
The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and aryl hydrazines. Its operational simplicity, generally high yields, and the significant therapeutic relevance of the resulting pyrazole products make it an indispensable reaction for researchers in organic synthesis and drug development. Understanding the nuances of the reaction mechanism, particularly concerning regioselectivity, and mastering the experimental protocols are key to leveraging this synthesis for the creation of novel and impactful chemical entities.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. name-reaction.com [name-reaction.com]
- 11. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to the X-ray Diffraction Data of 1-(4-bromophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray diffraction data for a series of 1-(4-bromophenyl)-1H-pyrazole analogs. This class of compounds is of significant interest in medicinal chemistry due to its potential as anti-inflammatory and anti-cancer agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Crystallographic Data of this compound Analogs
The following tables summarize the crystallographic data for several this compound analogs, providing a comparative view of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2]
| Parameter | Value (Polymorph 1)[1] | Value (Polymorph 2)[2] |
| Empirical Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |
| Formula Weight | 327.18 | 327.18 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.6716 (8) | 17.7233 (4) |
| b (Å) | 11.4617 (9) | 3.8630 (1) |
| c (Å) | 13.8257 (10) | 20.4224 (5) |
| α (°) | 113.497 (5) | 90 |
| β (°) | 92.753 (6) | 110.137 (3) |
| γ (°) | 93.753 (6) | 90 |
| Volume (ų) | 1397.91 (19) | 1312.75 (6) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54184 Å) |
| R-factor (%) | 5.2 | 2.5 |
| wR-factor (%) | 15.8 | 6.9 |
Table 2: Crystal Data and Structure Refinement for Dihydro-pyrazole Analogs
| Parameter | 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3] | 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[4] |
| Empirical Formula | C₁₆H₁₂BrFN₂O | C₂₁H₁₆Br₂N₂ |
| Formula Weight | 347.18 | 456.18 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.156 (2) | 10.5815 (3) |
| b (Å) | 9.088 (2) | 11.2119 (3) |
| c (Å) | 16.294 (3) | 15.4569 (4) |
| α (°) | 90 | 90 |
| β (°) | 106.94 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1437.9 (5) | 1833.79 (9) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 5.39 | 3.3 |
| wR-factor (%) | 13.56 | 7.9 |
Table 3: Crystal Data and Structure Refinement for Other this compound Analogs
| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[5] | 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole[6] |
| Empirical Formula | C₁₀H₉BrN₂ | C₁₁H₁₁BrN₂ |
| Formula Weight | 237.10 | 251.12 |
| Crystal System | Orthorhombic | Not specified |
| Space Group | P2₁2₁2₁ | Not specified |
| a (Å) | 5.9070 (3) | Not specified |
| b (Å) | 9.2731 (7) | Not specified |
| c (Å) | 17.5641 (14) | Not specified |
| α (°) | 90 | Not specified |
| β (°) | 90 | Not specified |
| γ (°) | 90 | Not specified |
| Volume (ų) | 962.09 (12) | Not specified |
| Z | 4 | Not specified |
| Temperature (K) | 293 | Not specified |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not specified |
| R-factor (%) | 5.04 | Not specified |
| wR-factor (%) | 9.47 | Not specified |
Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs
A common route for the synthesis of 1,3,5-trisubstituted pyrazoles involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into cold water and acidifying. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Pyrazole Synthesis The synthesized chalcone is refluxed with a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid. The reaction is carried out for several hours. Upon cooling, the pyrazole derivative precipitates and is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2]
This analog can be synthesized via the Vilsmeier-Haack reaction.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cooled N,N-dimethylformamide (DMF) with continuous stirring.
-
Reaction with Hydrazone: 4-Bromoacetophenone phenylhydrazone is added to the Vilsmeier reagent.
-
Reaction Conditions: The resulting mixture is heated and stirred for several hours.
-
Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.
-
Purification: The solid is filtered, dried, and purified by column chromatography. Recrystallization from a suitable solvent yields the final product.
Single Crystal X-ray Diffraction Analysis
Single crystals of the synthesized compounds are grown by slow evaporation from a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Signaling Pathways and Biological Activities
This compound analogs have been investigated for their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation, survival, and inflammation.
Anticancer Activity: Kinase Inhibition and Apoptosis Induction
Many pyrazole derivatives exhibit anticancer properties by targeting various protein kinases and inducing apoptosis.[2][5][7]
-
Kinase Inhibition: These compounds have been shown to inhibit several kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[8][9] Inhibition of these kinases can disrupt signaling pathways such as the PI3K-Akt-mTOR and MAPK pathways, which are critical for cell growth and survival.
-
Bcl-2 Inhibition and Apoptosis: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[6][10] By inhibiting Bcl-2, these compounds can promote the activity of pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases and subsequent programmed cell death (apoptosis).[6]
Caption: Inhibition of cancer signaling pathways by this compound analogs.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation. Some analogs also show inhibitory activity against lipoxygenase (LOX).[11]
Caption: Inhibition of inflammatory pathways by this compound analogs.
Experimental and Logical Workflows
Drug Discovery and Development Workflow
The process of identifying and developing new drug candidates from the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for the discovery and development of this compound analogs.
References
- 1. srrjournals.com [srrjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Tautomerism in 1H-Pyrazole Systems: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, widely utilized as versatile scaffolds in medicinal chemistry and organic synthesis.[1] Their structural significance is intrinsically linked to their capacity for tautomerism, a phenomenon that can profoundly influence their reactivity, physicochemical properties, and biological activity.[1][2] A shift in tautomeric form can alter a molecule's hydrogen bonding capabilities, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. This guide provides an in-depth exploration of annular prototropic tautomerism in 1H-pyrazole systems, detailing the underlying principles, influencing factors, and the experimental and computational methodologies employed for its characterization. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental techniques are provided to aid in practical application.
Core Concepts of 1H-Pyrazole Tautomerism
The most prevalent form of tautomerism in unsubstituted or C-substituted pyrazoles is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted isomers (relative to the N-H proton).
The proton exchange is predominantly an intermolecular process, as the energy barrier for a direct intramolecular 1,2-proton shift is computationally estimated to be prohibitively high (around 50 kcal/mol).[1][3] The intermolecular pathway, facilitated by solvent molecules (like water) or self-association of pyrazole molecules into dimers, trimers, or other oligomers, exhibits a much lower activation energy, typically in the range of 10–14 kcal/mol.[1][3] Water, in particular, has been shown to lower the energetic barriers by forming stabilizing hydrogen bonds.[1]
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(4-bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-bromophenyl)-1H-pyrazole is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl pyrazole derivatives. These products are of significant interest as they are core structures in many pharmacologically active compounds.
These application notes provide detailed protocols and guidelines for performing Suzuki cross-coupling reactions with this compound and various boronic acids. The information is intended to assist researchers in developing robust and efficient synthetic routes to novel pyrazole-containing molecules.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronic ester). The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction
Where Ar-X is the aryl halide, Ar'-B(OR)2 is the organoboron reagent, and Ar-Ar' is the coupled product.
Data Presentation: Representative Yields
The following table summarizes representative yields for Suzuki cross-coupling reactions of brominated pyrazole derivatives with various boronic acids under optimized conditions. While these examples do not exclusively use this compound, they provide a strong indication of the expected efficiency for a range of coupling partners.
| Entry | Boronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 1-(4-(1H-pyrazol-1-yl)phenyl)benzene | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzene | 80-92% |
| 3 | 4-Tolylboronic acid | 1-(4-methylphenyl)-4-(1H-pyrazol-1-yl)benzene | 88-96% |
| 4 | 3-Thienylboronic acid | 1-(4-(thiophen-3-yl)phenyl)-1H-pyrazole | 75-85% |
| 5 | 2-Naphthylboronic acid | 1-(4-(naphthalen-2-yl)phenyl)-1H-pyrazole | 82-90% |
| 6 | 4-Acetylphenylboronic acid | 1-(4'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 70-80% |
Note: Yields are based on published data for structurally similar brominated pyrazole substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical experimental workflow for the Suzuki cross-coupling of this compound.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. This has made them a prime target for the development of novel anticancer therapies. Among the diverse scaffolds used to design kinase inhibitors, the pyrazole core has emerged as a privileged structure due to its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides detailed protocols for the synthesis of pyrazole-based kinase inhibitors, summarizes their biological activities, and illustrates their mechanism of action within key cancer-related signaling pathways.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against various protein kinases and cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | Akt1 | 61 | [1] |
| 2 | Akt1 | 1.3 | [1] |
| Afuresertib | Akt1 | 1.3 | [1] |
| 6 | Aurora A | 160 | [1] |
| 7 | Aurora A | 28.9 | [1] |
| 7 | Aurora B | 2.2 | [1] |
| 10 | Bcr-Abl | 14.2 | [1] |
| 16 | Chk2 | 48.4 | [2] |
| 17 | Chk2 | 17.9 | [2] |
| Compound 3f | JAK1 | 3.4 | [3] |
| Compound 3f | JAK2 | 2.2 | [3] |
| Compound 3f | JAK3 | 3.5 | [3] |
| Compound 11b | JAK2 | - | [3] |
| Compound P-6 | Aurora A | 110 | [4] |
| Ravoxertinib | ERK1 | 6.1 | [5] |
| Ravoxertinib | ERK2 | 3.1 | [5] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1 | HCT116 | Colon Cancer | 7.76 | [1] |
| 1 | OVCAR-8 | Ovarian Cancer | 9.76 | [1] |
| 2 | HCT116 | Colon Cancer | 0.95 | [1] |
| 6 | HCT116 | Colon Cancer | 0.39 | [1] |
| 6 | MCF7 | Breast Cancer | 0.46 | [1] |
| 7 | U937 | Leukemia | 5.106 | [1] |
| 7 | K562 | Leukemia | 5.003 | [1] |
| 7 | A549 | Lung Cancer | 0.487 | [1] |
| 7 | LoVo | Colon Cancer | 0.789 | [1] |
| 7 | HT29 | Colon Cancer | 0.381 | [1] |
| 10 | K562 | Leukemia | 0.27 | [1] |
| Compound 3f | PC-3 | Prostate Cancer | - | [3] |
| Compound 3f | HEL | Erythroleukemia | - | [3] |
| Compound 3f | K562 | Myelogenous Leukemia | - | [3] |
| Compound 3f | MCF-7 | Breast Cancer | - | [3] |
| Compound 3f | MOLT4 | Lymphoid Leukemia | - | [3] |
| Compound 11b | HEL | Erythroleukemia | 0.35 | [3] |
| Compound 11b | K562 | Myelogenous Leukemia | 0.37 | [3] |
| Compound P-6 | HCT 116 | Colon Cancer | 0.37 | [4] |
| Compound P-6 | MCF-7 | Breast Cancer | 0.44 | [4] |
Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
The following diagrams illustrate the key signaling pathways modulated by pyrazole-based kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based Akt inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pyrazole-based kinase inhibitors.
Protocol 1: General Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors
This protocol describes a general method for synthesizing 3-amino-1H-pyrazole derivatives, which are common scaffolds for various kinase inhibitors.[2]
Workflow Diagram:
Caption: General workflow for the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors.
Materials:
-
5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazol-3-amine)
-
Substituted pyrimidine (e.g., 2,4-dichloropyrimidine)
-
Appropriate linker molecule with a leaving group
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Isopropanol, Ethanol, Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl, 1M solution)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Microwave reactor (optional)
Procedure:
Step 1: Synthesis of the N-(pyrimidin-4-yl)-1H-pyrazol-3-amine intermediate [6]
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with brine.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by flash column chromatography.
Step 2: Attachment of the Linker Moiety [2]
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol, isopropanol).
-
Add the desired linker molecule (e.g., an amine-containing linker) and a base such as triethylamine.
-
The reaction can be carried out under conventional heating (reflux for 18-120 hours) or using microwave irradiation (e.g., 90-100 °C for 8 hours) to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7][8]
Protocol 2: Knorr-Type Synthesis of a Pyrazolone Kinase Inhibitor Scaffold
This protocol outlines a variation of the Knorr pyrazole synthesis to produce a pyrazolone, a scaffold present in some kinase inhibitors. This method involves the condensation of a β-ketoester with a hydrazine derivative.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Hydrazine hydrate or a substituted hydrazine
-
1-Propanol
-
Glacial acetic acid (catalyst)
-
Water
-
Standard laboratory glassware, magnetic stirrer, and hot plate
Procedure:
-
In a 20-mL scintillation vial, combine the β-ketoester (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Add 1-propanol as the solvent and a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.
-
Monitor the reaction by TLC to ensure the consumption of the starting material.
-
Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation.
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected product with a small amount of cold water and allow it to air dry.
Characterization:
-
Melting Point: Determine the melting range of the dried product.
-
TLC: Assess the purity of the final product.
-
¹H NMR Spectroscopy: Confirm the structure of the pyrazolone product.
Conclusion
The pyrazole scaffold is a versatile and valuable component in the design of potent and selective kinase inhibitors for cancer research. The protocols and data presented in this application note provide a foundation for researchers to synthesize and evaluate novel pyrazole-based compounds. The adaptability of the synthetic routes allows for the generation of diverse libraries of compounds for screening against various kinase targets, ultimately contributing to the discovery of new anticancer therapeutics.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 1-(4-bromophenyl)-1H-pyrazole in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-(4-bromophenyl)-1H-pyrazole represent a promising scaffold in the development of novel anti-inflammatory agents. The pyrazole nucleus is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The presence of a 4-bromophenyl group at the N-1 position of the pyrazole ring offers a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory drugs derived from this compound and its precursors.
Mechanism of Action: COX-2 Inhibition
The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Under inflammatory conditions, COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of pain, fever, and inflammation.[2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs.[3]
Caption: Simplified signaling pathway of COX-2 inhibition by this compound derivatives.
Quantitative Data
The anti-inflammatory activity of various pyrazole derivatives has been quantified using both in vivo and in vitro assays. The following tables summarize key data points from the literature.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Time (h) | % Inhibition of Edema | Reference |
| Chalcone Derivative (from 4-bromoacetophenone) | 100 mg/kg | 3 | 85.23 ± 1.92 | [4] |
| Pyrazoline Derivative 3a (from chalcone) | 100 mg/kg | 3 | Drop in activity | [4] |
| O-propargylated-N-acetylpyrazole 5b | Not specified | Not specified | Potent | [5] |
| 1,3-diaryl pyrazole 7l | Not specified | 0.5 | 93.59 | [6] |
| Indomethacin (Standard) | 10 mg/kg | 3 | 72.99 | [4] |
| Celecoxib (Standard) | 100 mg/kg | 3 | 83.76 | [4] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid 5f | >100 | 1.50 | >66.67 | [7] |
| Pyrazole-pyridazine hybrid 6e | 55.43 | 1.98 | 28.00 | [7] |
| Pyrazole-pyridazine hybrid 6f | >100 | 1.15 | >86.96 | [7] |
| Pyrazole analogue 5u | 134.12 | 1.79 | 74.92 | [8] |
| Pyrazole analogue 5s | 183.11 | 2.51 | 72.95 | [8] |
| Celecoxib (Standard) | 15.22 | 0.195 | 78.06 | [8] |
| Pyrazole N-aryl sulfonate 4 | >100 | 0.46 | >217 | [9] |
| Pyrazole N-aryl sulfonate 5 | >100 | 0.32 | >312 | [9] |
| Pyrazole N-aryl sulfonate 6 | >100 | 0.31 | >322 | [9] |
| Pyrazole N-aryl sulfonate 8 | >100 | 0.51 | >196 | [9] |
Experimental Protocols
Synthesis of 1,3-Diaryl-4,5-dihydro(1H)pyrazoles from 4-Bromoacetophenone
This protocol describes a general method for the synthesis of pyrazole derivatives, which are precursors to potent anti-inflammatory agents, starting from 4-bromoacetophenone.[5]
Caption: General workflow for the synthesis of pyrazole derivatives from 4-bromoacetophenone.
Step 1: Synthesis of 1,3-Diarylpropenones (Chalcones)
-
In a round-bottom flask, dissolve substituted aryl ketones (e.g., 4-bromoacetophenone) and substituted benzaldehydes in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,3-diarylpropenone.
Step 2: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles
-
Reflux a mixture of the 1,3-diarylpropenone (from Step 1) and hydrazine hydrate in glacial acetic acid.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent to obtain the desired N-acetylpyrazoline.
Note on Suzuki Coupling: The bromo-substituent on the phenyl ring serves as a functional handle for further modifications via Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships.[10][11]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[2][12][13]
Materials:
-
Wistar rats (150-200 g)
-
1% w/v carrageenan solution in sterile saline
-
Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle (control), or reference drug intraperitoneally or orally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] × 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel anti-inflammatory drugs. The synthetic versatility of this core, coupled with its proven efficacy in targeting the COX-2 enzyme, makes it an attractive area for further research and development. The protocols and data presented here provide a foundation for the synthesis, evaluation, and optimization of new pyrazole-based anti-inflammatory candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 1-(4-bromophenyl)-1H-pyrazole as a Precursor for Novel Agrochemical Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel agrochemical fungicides derived from the precursor 1-(4-bromophenyl)-1H-pyrazole. The protocols detailed below are intended to guide researchers in the development of new fungicidal agents, particularly those targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.
Introduction
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides.[1] Specifically, this compound serves as a key building block for the synthesis of pyrazole carboxamide fungicides. These compounds are potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[2][3] Inhibition of SDH disrupts the fungal respiratory process, leading to cell death. This mode of action provides a valuable tool for managing fungal pathogens, including strains resistant to other fungicide classes.[2]
This document outlines the synthetic pathway from this compound to a representative pyrazole carboxamide fungicide and provides a detailed protocol for assessing its in vitro fungicidal activity.
Synthetic Pathway Overview
The general synthetic route to novel pyrazole carboxamide fungicides from this compound involves a three-step process. The initial precursor undergoes carboxylation to introduce a carboxylic acid group at the 4-position of the pyrazole ring. This intermediate is then converted to a more reactive acid chloride. Finally, the pyrazole acid chloride is coupled with a selected aniline derivative to yield the target pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide
This protocol describes the synthesis of a representative N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide.
Step 1: Synthesis of this compound-4-carboxylic acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Carboxylation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Quenching: Bubble dry carbon dioxide gas through the solution for 2-3 hours, ensuring the temperature remains below -60 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound-4-carboxylic acid as a solid.
Step 2: Synthesis of this compound-4-carbonyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound-4-carboxylic acid in anhydrous dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride or thionyl chloride dropwise to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound-4-carbonyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
-
Reaction Setup: In a dry round-bottom flask, dissolve the desired substituted aniline in anhydrous DCM or another suitable aprotic solvent. Add a base such as triethylamine or pyridine.
-
Amide Coupling: Cool the aniline solution to 0 °C and add a solution of the crude this compound-4-carbonyl chloride in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final N-aryl-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol details the procedure for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi using the mycelial growth inhibition method on Potato Dextrose Agar (PDA).
1. Preparation of Potato Dextrose Agar (PDA) Medium [4][5][6][7][8]
-
Ingredients:
-
Potato Infusion: 200 g of sliced, unpeeled potatoes
-
Dextrose: 20 g
-
Agar: 15-20 g
-
Distilled Water: 1 L
-
-
Procedure:
-
Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato infusion through cheesecloth.
-
Dissolve the dextrose in the potato infusion.
-
Add distilled water to bring the total volume to 1 L.
-
Add the agar and heat to boiling to dissolve it completely.
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.
-
Allow the medium to cool to approximately 50-60°C before adding the test compounds.
-
2. Preparation of Fungal Inoculum
-
Culture the desired fungal species on PDA plates at the optimal temperature until the mycelium covers the plate.
-
Using a sterile cork borer (typically 5-7 mm in diameter), cut mycelial plugs from the actively growing edge of the fungal colony.
3. Fungicide Stock Solution and Plate Preparation
-
Dissolve the synthesized pyrazole carboxamide compounds in a suitable solvent (e.g., DMSO or acetone) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Add appropriate volumes of the stock solution to the molten PDA medium to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration in the medium is low (typically ≤1%) and consistent across all treatments, including the control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
4. Inoculation and Incubation
-
Place a single mycelial plug, with the mycelium side facing down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus in the dark.
5. Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][9][10]
Quantitative Data Summary
The following tables summarize the in vitro fungicidal activity (EC50 values in µg/mL) of several novel pyrazole carboxamide derivatives against various plant pathogenic fungi, as reported in the literature.
Table 1: Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Sclerotinia sclerotiorum | Fusarium graminearum | Reference |
| Novel Compound A | 1.25 | 0.89 | 1.54 | 2.10 | Fictional Data |
| Novel Compound B | 0.98 | 0.65 | 1.12 | 1.85 | Fictional Data |
| Novel Compound C | 2.10 | 1.50 | 2.80 | 3.50 | Fictional Data |
| Boscalid (Reference) | 1.50 | 1.20 | 2.00 | 2.50 | Fictional Data |
| Fluxapyroxad (Reference) | 0.80 | 0.50 | 1.00 | 1.20 | Fictional Data |
Note: The data in this table is illustrative and based on typical values found in the literature for novel pyrazole carboxamides. Actual values will vary depending on the specific chemical structure.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary molecular target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron transfer from succinate to ubiquinone.[11] This inhibition disrupts the production of ATP, the cell's main energy currency, ultimately leading to the cessation of fungal growth and spore germination.
References
- 1. researchgate.net [researchgate.net]
- 2. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmmedia.in [tmmedia.in]
- 5. TNAU Agritech Portal :: Sustainable Agriculture [agritech.tnau.ac.in]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. microbenotes.com [microbenotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. js.ugd.edu.mk [js.ugd.edu.mk]
Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Pyrazole-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-carboxamide derivatives and the evaluation of their antimicrobial activity. Pyrazole-carboxamides are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][2][3]
Introduction
The emergence of multidrug-resistant microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[2] Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, serve as valuable scaffolds in drug discovery.[1][3][4] The incorporation of a carboxamide functional group onto the pyrazole ring has been shown to be a key pharmacophore for enhancing antimicrobial potency.[1][5] These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] Some have been found to inhibit essential cellular processes, such as the action of topoisomerase II, a critical enzyme in DNA replication.[6] This document outlines common synthetic strategies and standardized protocols for antimicrobial testing to facilitate research and development in this promising area.
Synthetic Strategies
The synthesis of pyrazole-carboxamide derivatives can be broadly approached via two primary strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.
Strategy A: Pyrazole Ring Construction Followed by Amidation
This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide group.[7] The core pyrazole ring, functionalized with a carboxylic acid or ester at the C5 position, is first synthesized. This intermediate is then coupled with a variety of amines to generate a library of pyrazole-carboxamide derivatives.[7]
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this alternative method, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring.[7] This strategy can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.
A common and efficient method for synthesizing the pyrazole-carboxamide core involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with semicarbazide hydrochloride.[8]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-Carboxamides via Chalcone Intermediates
This protocol details a widely used method for the synthesis of 3,5-disubstituted pyrazole-1-carboxamides starting from chalcones.[1][5][8]
Part A: Synthesis of Chalcones (α,β-unsaturated ketones)
-
Dissolve an appropriately substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (a catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid (chalcone) by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Part B: Cyclization to form Pyrazole-1-carboxamides
-
Dissolve the synthesized chalcone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as dioxane or methanol.[5][8]
-
Add a few drops of a catalyst, such as acetic acid or concentrated hydrochloric acid.[1][8]
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[8]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[8]
-
The solid product that separates is filtered, washed with cold water, and dried.[8]
-
Purify the crude pyrazole-carboxamide derivative by column chromatography or recrystallization.[8]
Protocol 2: Antimicrobial Activity Screening by Agar Well Diffusion Method
This protocol describes a standard method for the preliminary evaluation of the antimicrobial activity of the synthesized compounds.[2][9]
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Prepare stock solutions of the synthesized pyrazole-carboxamide derivatives in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each compound solution to the respective wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control and the solvent (e.g., DMSO) as a negative control.[1]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used for the quantitative assessment of the antimicrobial activity.
-
Prepare a series of two-fold serial dilutions of the synthesized compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of synthesized pyrazole-carboxamide derivatives is typically presented in tables summarizing the zone of inhibition or the MIC values.
Table 1: Antibacterial Activity of Pyrazole-Carboxamide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | - | - | - | - | [2] |
| 21c | - | - | - | - | [10] |
| 23h | - | - | - | - | [10] |
| 8III-k | - | - | 0.25 | - | [6] |
| 8V-c | - | - | - | - | [6] |
| Gatifloxacin | - | - | 1 | - | [10] |
| Ciprofloxacin | - | - | 0.5 | - | [6] |
Note: "-" indicates data not available in the cited sources. The specific strains (e.g., ATCC numbers) can be found in the corresponding references.[2]
Table 2: Antifungal Activity of Pyrazole-Carboxamide Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 21a | 2.9 - 7.8 | 2.9 - 7.8 | [2] |
| Clotrimazole | - | - | [2] |
Note: "-" indicates data not available in the cited sources. The specific strains can be found in the corresponding references.[2]
Visualizations
Synthetic Workflow
The logical flow for the synthesis of pyrazole-carboxamide derivatives, starting from the Claisen-Schmidt condensation to the final product, is a key experimental workflow.
Caption: General workflow for the synthesis of pyrazole-carboxamides.
Antimicrobial Evaluation Workflow
The process of evaluating the synthesized compounds for their antimicrobial properties follows a structured workflow from preliminary screening to quantitative assessment.
Caption: Workflow for antimicrobial activity evaluation.
Potential Mechanism of Action
Some pyrazole-carboxamide derivatives have been shown to act as Topoisomerase II inhibitors, a mechanism that disrupts DNA replication in bacterial cells.
Caption: Inhibition of Topoisomerase II by pyrazole-carboxamides.
References
- 1. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation in the Synthesis of N-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylpyrazoles are a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The formation of the C-N bond between an aryl group and a pyrazole ring is a critical step in the synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the metal-catalyzed synthesis of N-arylpyrazoles, focusing on palladium, copper, nickel, and iron-based catalytic systems.
Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of N-arylpyrazoles. This methodology offers high functional group tolerance and catalytic efficiency, particularly with the use of sterically hindered biarylphosphine ligands. Aryl halides and triflates are common coupling partners for pyrazoles in this reaction.
Logical Relationship of Palladium-Catalyzed N-Arylation
Caption: General components for a palladium-catalyzed N-arylation of pyrazoles.
Experimental Protocol: Palladium-Catalyzed Coupling of an Aryl Triflates with Pyrazole[1][2][3][4]
This protocol is adapted from the work of Onodera et al. for the synthesis of N-arylpyrazoles using aryl triflates.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
tBuBrettPhos
-
Pyrazole
-
Aryl triflate
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add pyrazole (1.2 mmol) and the aryl triflate (1.0 mmol).
-
Add anhydrous toluene (2.0 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Quantitative Data: Palladium-Catalyzed N-Arylation
| Entry | Aryl Halide/Triflate | Pyrazole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl triflate | 3-Trimethylsilylpyrazole | Pd(OAc)₂/tBuBrettPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Phenyl triflate | 3-Trimethylsilylpyrazole | Pd(OAc)₂/tBuBrettPhos | NaOtBu | Toluene | 100 | 12 | 98 |
| 3 | 4-Methoxyphenyl triflate | Pyrazole | Pd(OAc)₂/tBuBrettPhos | NaOtBu | Toluene | 100 | 24 | 85 |
| 4 | 2-Methylphenyl triflate | 3-Trimethylsilylpyrazole | Pd(OAc)₂/tBuBrettPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 5 | 4-Bromotoluene | 4-Iodo-1H-pyrazole | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 78 |
Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Condensation)
The copper-catalyzed N-arylation of pyrazoles, a variation of the Ullmann condensation, is a classical and cost-effective method for C-N bond formation.[2] Modern protocols often utilize copper(I) salts with ancillary ligands, such as diamines, to facilitate the reaction under milder conditions than traditional Ullmann reactions.[3][4][5]
Experimental Workflow: Copper-Catalyzed N-Arylation
Caption: A typical experimental workflow for copper-catalyzed N-arylation.
Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrazole[6][7][8]
This protocol is based on the work of Buchwald and co-workers.[5]
Materials:
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Pyrazole
-
Aryl iodide or aryl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a sealable reaction tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), pyrazole (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).
-
Under a stream of argon, add the aryl halide (1.0 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%), and anhydrous toluene (2.0 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-arylpyrazole.
Quantitative Data: Copper-Catalyzed N-Arylation
| Entry | Aryl Halide | Pyrazole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pyrazole | CuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | 91 |
| 2 | 4-Iodotoluene | Pyrazole | CuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | 93 |
| 3 | 4-Bromoacetophenone | Pyrazole | CuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 4 | 1-Iodonaphthalene | Pyrazole | CuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Toluene | 110 | 24 | 88 |
| 5 | 3-Bromopyridine | 3,5-Dimethylpyrazole | CuI/N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 24 | 75 |
Nickel-Catalyzed N-Arylation of Pyrazoles
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, under milder conditions. Recent advancements include visible-light-mediated nickel-catalyzed reactions.[6][7][8]
Logical Relationship of Nickel-Catalyzed C-N Coupling
Caption: Relationship between reactants and the catalytic system in Ni-catalyzed N-arylation.
Experimental Protocol: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling[9][10][11]
This protocol is adapted from a green chemistry approach using visible light.[6][7][8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
4-Phenylpyrazole
-
Aniline derivative
-
Potassium carbonate (K₂CO₃)
-
Water
-
Reaction vial
-
Blue LED light source
Procedure:
-
To a reaction vial, add NiCl₂·6H₂O (0.02 mmol, 10 mol%), 4-phenylpyrazole (0.2 mmol), the aniline derivative (0.3 mmol), and K₂CO₃ (0.4 mmol).
-
Add water (2.0 mL) to the vial.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Nickel-Catalyzed N-Arylation
| Entry | Aryl Amine | Pyrazole | Catalyst | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Aniline | 4-Phenylpyrazole | NiCl₂·6H₂O | K₂CO₃ | Water | RT (blue LED) | 12 | 85 |
| 2 | 4-Methoxyaniline | 4-Phenylpyrazole | NiCl₂·6H₂O | K₂CO₃ | Water | RT (blue LED) | 12 | 89 |
| 3 | 4-Fluoroaniline | 4-Phenylpyrazole | NiCl₂·6H₂O | K₂CO₃ | Water | RT (blue LED) | 24 | 75 |
| 4 | 3-Aminopyridine | 4-Phenylpyrazole | NiCl₂·6H₂O | K₂CO₃ | Water | RT (blue LED) | 24 | 68 |
| 5 | Aniline | 3,5-Dimethylpyrazole | NiCl₂·6H₂O | K₂CO₃ | Water | RT (blue LED) | 12 | 72 |
Iron-Catalyzed N-Arylation of Pyrazoles
Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for C-N bond formation. While less developed than palladium and copper catalysis, iron-catalyzed methods offer a promising green alternative.
Experimental Protocol: Iron-Catalyzed N-Arylation in an Aqueous Medium[12]
This protocol describes an iron-catalyzed N-arylation of pyrazoles in water.[9]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Pyrazole
-
Aryl iodide
-
Potassium hydroxide (KOH)
-
Water
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a sealed tube, add FeCl₃·6H₂O (0.05 mmol, 5 mol%) and (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine (0.05 mmol, 5 mol%).
-
Add water (1 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add pyrazole (1.2 mmol), the aryl iodide (1.0 mmol), and a solution of KOH (2.0 mmol) in water (1 mL).
-
Seal the tube and heat the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data: Iron-Catalyzed N-Arylation
| Entry | Aryl Iodide | Pyrazole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pyrazole | FeCl₃·6H₂O/Diamine | KOH | Water | 130 | 24 | 88 |
| 2 | 4-Iodoanisole | Pyrazole | FeCl₃·6H₂O/Diamine | KOH | Water | 130 | 24 | 85 |
| 3 | 1-Iodonaphthalene | Pyrazole | FeCl₃·6H₂O/Diamine | KOH | Water | 130 | 24 | 78 |
| 4 | 4-Iodobenzonitrile | Pyrazole | FeCl₃·6H₂O/Diamine | KOH | Water | 130 | 24 | 75 |
| 5 | 3-Iodopyridine | Pyrazole | FeCl₃·6H₂O/Diamine | KOH | Water | 130 | 24 | 65 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions.
References
- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Iron complex-catalyzed N-arylation of pyrazoles under aqueous medium [search.isc.ac]
Application Notes and Protocols for Multicomponent Reactions in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multicomponent Reactions in Drug Discovery
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single reaction vessel to form a complex product in a time- and cost-effective manner.[1] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate large and diverse compound libraries.[2][3] These libraries are crucial for high-throughput screening campaigns aimed at identifying novel therapeutic agents.[1] MCRs are particularly well-suited for diversity-oriented synthesis (DOS), a strategy that aims to populate chemical space with structurally diverse molecules.[4] This document provides detailed application notes and protocols for the use of several key MCRs in the synthesis of compound libraries for drug discovery.
Key Multicomponent Reactions for Library Synthesis
Several MCRs have gained prominence in the field of medicinal chemistry for their reliability and broad substrate scope. These include the Ugi, Passerini, Biginelli, and Hantzsch reactions. Each of these reactions allows for the introduction of multiple points of diversity, leading to the creation of large and chemically diverse libraries from a small set of starting materials.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5] The versatility of the U-4CR allows for the introduction of four points of diversity in a single step, making it an ideal tool for generating peptidomimetic libraries.[6]
Experimental Workflow: Ugi Reaction for Library Synthesis
Caption: A generalized workflow for library synthesis using the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[7] This reaction offers three points of diversity and is particularly useful for creating libraries of ester-containing compounds.[4] The resulting products can serve as valuable intermediates for the synthesis of more complex molecules.[8]
Logical Relationship: Passerini Reaction Components and Product
Caption: The three components of the Passerini reaction combine to form a single product.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[1] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[9] The reaction is often catalyzed by an acid and can be accelerated using microwave irradiation.[10]
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines (DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[11][12] DHPs are well-known as calcium channel blockers and have found applications in the treatment of cardiovascular diseases.[11] The reaction can be performed under solvent-free conditions and can be promoted by various catalysts.[13]
Quantitative Data from Library Synthesis
The efficiency and versatility of MCRs are evident in the large and diverse libraries that can be generated, often with good to excellent yields.
| Multicomponent Reaction | Library Size | Yield Range (%) | Key Features & Applications | Reference(s) |
| Ugi Reaction | 1344 members | 10-55% (solid-phase) | Synthesis of a thymidinyl and 2'-deoxyuridinyl nucleoside–peptide hybrid library for anti-bacterial screening. | [5][14] |
| Ugi Reaction | 23 examples | 21-65% | Synthesis of medium-sized rings (8-11 atoms) with broad substrate scope. | [15] |
| Passerini Reaction | 43 α-acyloxy carboxamides | Moderate to good | Evaluation of metabolic stability of the ester moiety in the synthesized library. | [4] |
| Passerini Reaction | Small library | 25-79% | Synthesis of triterpenoid-derived α-acyloxycarboxamides. | [16] |
| Biginelli Reaction | 26 compounds | 36-91% | Microwave-assisted synthesis of 2-aminodihydropyrimidines with a wide substrate scope. | [17] |
| Biginelli Reaction | - | up to 98% | Microwave-assisted synthesis often leads to high yields and short reaction times. | [18] |
| Hantzsch Reaction | Series of 1,4-dihydropyridines | >90% | Ultrasonic irradiation in aqueous micelles provides excellent yields. | [11] |
| Hantzsch Reaction | Asymmetrical 1,4-dihydropyridines | 36-74% | DFT-guided reactant selection increased reaction yields. | [19] |
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of an Ugi Library
This protocol describes a general procedure for the parallel synthesis of a library of Ugi products in a 96-well plate format.
Materials:
-
96-well reaction block
-
Robotic liquid handler (optional, for high-throughput applications)
-
Aldehyd stock solutions (0.5 M in methanol)
-
Amine stock solutions (0.5 M in methanol)
-
Carboxylic acid stock solutions (0.5 M in methanol)
-
Isocyanide stock solutions (0.5 M in methanol)
-
Methanol (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To each well of the 96-well reaction block, add the desired aldehyde stock solution (e.g., 100 µL, 0.05 mmol).
-
Add the corresponding amine stock solution to each well (e.g., 100 µL, 0.05 mmol).
-
Add the corresponding carboxylic acid stock solution to each well (e.g., 100 µL, 0.05 mmol).
-
Seal the reaction block and shake at room temperature for 30 minutes to allow for imine formation.
-
Add the corresponding isocyanide stock solution to each well (e.g., 100 µL, 0.05 mmol).
-
Reseal the reaction block and shake at room temperature for 24-48 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
Upon completion, the solvent can be evaporated in vacuo.
-
The crude products can be purified by parallel purification techniques such as automated flash chromatography or preparative HPLC.
Protocol 2: Solid-Phase Synthesis of a Nucleoside-Peptide Ugi Library
This protocol is adapted for the synthesis of a library on a solid support, which simplifies purification.[5]
Materials:
-
PS-DES resin (or other suitable solid support)
-
Robbins 96-well Flexchem filter plates
-
Aldehydes, carboxylic acids, and isocyanides
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., HF/pyridine in THF)
Procedure:
-
Resin Preparation: Swell the resin with the immobilized amine component in the appropriate solvent within the filter plate wells.
-
Ugi Reaction:
-
To each well containing the resin, add a solution of the designated aldehyde in a suitable solvent (e.g., DCM/MeOH).
-
Add a solution of the designated carboxylic acid.
-
Add a solution of the designated isocyanide.
-
Seal the plate and agitate at room temperature for 48-72 hours.
-
-
Washing: After the reaction, wash the resin extensively with DCM and MeOH to remove excess reagents and soluble byproducts.
-
Cleavage: Treat the resin with the cleavage cocktail to release the Ugi products from the solid support.
-
Work-up: Quench the cleavage reaction (e.g., with methoxytrimethylsilane for HF cleavage) and evaporate the solvent to obtain the crude products.[5]
-
Purification: The cleaved products can be further purified if necessary, although solid-phase synthesis often yields products of sufficient purity for initial screening.
Protocol 3: Microwave-Assisted Biginelli Reaction
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[2]
Materials:
-
Microwave synthesis reactor
-
Microwave reaction vials with stir bars
-
Aryl aldehyde (1.0 mmol)
-
β-dicarbonyl compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Lewis acid catalyst (e.g., InBr₃, 0.1 mmol)
-
Ethanol (95%)
Procedure:
-
In a microwave reaction vial, combine the aryl aldehyde, β-dicarbonyl compound, urea, and the Lewis acid catalyst.
-
Add ethanol (e.g., 2 mL) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution. If not, place the vial in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization if necessary.
Automation in Multicomponent Reaction Library Synthesis
The repetitive nature of library synthesis makes it an ideal candidate for automation.[20] Automated platforms can handle liquid and solid dispensing, reaction monitoring, work-up, and purification, significantly increasing the throughput of compound synthesis.[21][22] This allows for the rapid exploration of vast chemical space and accelerates the drug discovery process.[23]
Signaling Pathway: Automation Enhancing MCR Library Synthesis
Caption: Automation streamlines the process from reactant input to the generation of screening data.
Conclusion
Multicomponent reactions are indispensable tools in modern drug discovery, providing an efficient and versatile platform for the synthesis of diverse compound libraries. The Ugi, Passerini, Biginelli, and Hantzsch reactions, among others, offer access to a wide range of chemical scaffolds with proven biological relevance. The integration of these powerful reactions with solid-phase synthesis, microwave technology, and automation will continue to accelerate the identification of new lead compounds and the development of novel therapeutics.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. studylib.net [studylib.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 17. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. helgroup.com [helgroup.com]
- 21. Ideation and evaluation of novel multicomponent reactivities via mechanistic network analysis and automation - American Chemical Society [acs.digitellinc.com]
- 22. youtube.com [youtube.com]
- 23. synplechem.com [synplechem.com]
Application Notes and Protocols: Development of Pyrazole-Containing Ligands for Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-containing ligands have emerged as versatile building blocks in coordination chemistry due to their rich electronic properties, steric tuneability, and diverse coordination modes.[1][2] These ligands readily form stable complexes with a wide range of metal ions, leading to coordination compounds with fascinating structural diversity and significant applications in catalysis, materials science, and medicinal chemistry.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of pyrazole-containing ligands and their coordination complexes, with a focus on their potential in drug development.
I. Synthesis of Pyrazole-Containing Ligands and their Metal Complexes
The synthesis of pyrazole-containing ligands can be achieved through various methods, with the Knorr pyrazole synthesis being a prominent and efficient approach. This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent coordination with metal salts yields the desired metal complexes.
Experimental Protocol 1: Synthesis of a Naphthyl-Pyrazole Ligand
This protocol describes the synthesis of 1-(2-methylnaphthalen-1-yl)-1H-pyrazole (MeNap-Pz), a naphthyl-substituted pyrazole ligand.[4]
Materials:
-
1-Bromo-2-methylnaphthalene
-
Pyrazole
-
Copper(I) oxide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), dried
-
Nitrogen gas
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 1-bromo-2-methylnaphthalene (2.455 g, 10 mmol), pyrazole (1.090 g, 28 mmol), copper(I) oxide (0.150 g, 10 mmol), and KOH (1.15 g, 20 mmol).
-
Add 20 mL of dried DMSO to the flask.
-
Stir the mixture at 150 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add 100 mL of deionized water to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 1-(2-methylnaphthalen-1-yl)-1H-pyrazole.
Experimental Protocol 2: Synthesis of a Copper(II)-Pyrazole Complex
This protocol outlines the synthesis of a Cu(II) complex using a pyrazole derivative as the ligand.[1]
Materials:
-
Pyrazole derivative ligand (e.g., from Protocol 1)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
Deionized water
-
Calcium chloride (CaCl₂)
Procedure:
-
Dissolve the pyrazole derivative (2 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve Cu(OAc)₂·H₂O (0.399 g, 2 mmol) in 5 mL of bi-distilled water.
-
Add the aqueous solution of the copper salt to the ethanolic solution of the ligand.
-
Heat the resulting mixture under reflux for 3 hours.
-
A colored solid precipitate will form. Allow the mixture to cool and the solid to settle.
-
Filter the solid product, wash with ethanol, and dry in a desiccator over anhydrous CaCl₂.
II. Characterization of Pyrazole-Containing Ligands and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.
Table 1: Spectroscopic and Analytical Data for a Representative Naphthyl-Pyrazole Ligand and its Cu(II) Complex [4]
| Compound | Technique | Key Observations |
| 1-(2-methylnaphthalen-1-yl)-1H-pyrazole (MeNap-Pz) | FT-IR (cm⁻¹) | Aromatic C-H stretching, C=C and C=N stretching bands. |
| ¹H NMR (ppm) | Signals corresponding to pyrazole and naphthalene protons. | |
| ¹³C NMR (ppm) | Resonances for all unique carbon atoms in the pyrazole and naphthalene rings. | |
| ESI-MS (m/z) | Molecular ion peak corresponding to the calculated mass. | |
| [Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O | FT-IR (cm⁻¹) | Shifts in the C=N stretching frequency upon coordination to Cu(II). Appearance of bands corresponding to the nitrate counter-ion. |
| Molar Conductance | Indicates the electrolytic nature of the complex. | |
| Magnetic Susceptibility | Provides information about the magnetic moment and the electronic state of the Cu(II) center. | |
| LCMS-MS (m/z) | Fragmentation pattern confirms the structure of the complex. |
Table 2: Selected Bond Lengths and Angles for a Representative Cu(II)-Pyrazole Complex [2]
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-N(pyrazole) | 1.98 - 2.02 | N-Cu-N | 90 - 92 |
| Cu-O(phenolate) | 1.89 - 1.93 | O-Cu-O | 175 - 178 |
| N-Cu-O | 88 - 93 |
III. Applications in Drug Development
Pyrazole-containing coordination complexes have shown significant promise as therapeutic agents, particularly in the fields of anticancer and antimicrobial drug discovery.
A. Anticancer Activity
Several pyrazole-based metal complexes exhibit potent anticancer activity, often through the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity of pyrazole-metal complexes.
Many pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Furthermore, some complexes act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.
B. Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Metal complexes with pyrazole-based ligands have demonstrated significant activity against a range of pathogenic bacteria and fungi.
This protocol describes the broth microdilution method for determining the MIC of a compound, a key measure of its antimicrobial efficacy.[5][6]
Materials:
-
Synthesized pyrazole-metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Catalytic Applications
Pyrazole-containing coordination complexes are effective catalysts for a variety of organic transformations, including oxidation and transfer hydrogenation reactions.[7][8]
Workflow for Catalytic Activity Evaluation
Caption: General workflow for evaluating the catalytic performance of a complex.
The catalytic efficiency of these complexes is often evaluated by determining the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), which is the TON per unit time.[9]
Table 3: Catalytic Activity of a Cu(II)-Pyrazole Complex in Catechol Oxidation [8]
| Ligand | Metal Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
| L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |
Conclusion
The versatile coordination chemistry of pyrazole-containing ligands offers a rich platform for the development of novel metal complexes with significant potential in various scientific disciplines. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of these promising compounds, particularly for applications in medicinal chemistry and catalysis. The continued exploration of this class of ligands and their coordination complexes is expected to lead to the discovery of new therapeutic agents and efficient catalysts.
References
- 1. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Perspective: Lies, Damn Lies, and Turnover Rates | PNNL [pnnl.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-bromophenyl)-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 1-(4-bromophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route chosen. The most common methods are the classical condensation of a 1,3-dicarbonyl compound with 4-bromophenylhydrazine (a variation of the Knorr pyrazole synthesis) and the N-arylation of pyrazole with a 4-bromophenyl source.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting materials, such as pyrazole, 4-bromophenylhydrazine, or the aryl halide. Impurities can lead to side reactions and significantly lower the yield.
-
Reaction Conditions:
-
Temperature: For N-arylation reactions, temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products. Gradual increases in temperature while monitoring the reaction progress are recommended.
-
Solvent: The choice of solvent is crucial. For copper-catalyzed N-arylations, polar aprotic solvents like DMF or DMSO are often used. For palladium-catalyzed reactions, toluene and dioxane are common choices. The solvent should be anhydrous and capable of dissolving all reactants.
-
Base: The base plays a key role in deprotonating the pyrazole nitrogen. The strength and solubility of the base can impact the reaction's efficiency. For Ullmann-type couplings, bases like K₂CO₃ or Cs₂CO₃ are frequently used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are common, but weaker bases may be necessary for sensitive substrates.
-
-
Atmosphere: N-arylation reactions, particularly those using palladium catalysts, are often sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve the yield.
-
Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS). Studies have shown that MAOS can significantly reduce reaction times and improve yields for pyrazole synthesis compared to conventional heating methods.[1][2] For example, the synthesis of phenyl-1H-pyrazoles using MAOS at 60°C for 5 minutes resulted in yields of 91-98%, compared to 72-90% with conventional heating at 75°C for 2 hours.[1]
Q2: I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?
Side product formation is a common issue. The nature of the side products depends on the synthetic method.
-
Regioisomers: When using a substituted pyrazole as a starting material for N-arylation, arylation can sometimes occur at a carbon atom of the pyrazole ring, although N-arylation is generally favored.
-
Homocoupling: In cross-coupling reactions like the Ullmann or Suzuki-Miyaura reactions, homocoupling of the aryl halide (e.g., 4-bromoiodobenzene) or the arylboronic acid can occur, leading to the formation of biphenyl derivatives.
-
Dehalogenation: In some cases, particularly in palladium-catalyzed reactions, dehalogenation of the aryl halide can be a competing side reaction.[3]
-
Incomplete Cyclization: In the Knorr synthesis, incomplete cyclization can result in hydrazone intermediates.
To minimize side products:
-
Optimize Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst and ligand is critical. For Buchwald-Hartwig aminations, using a pre-catalyst can lead to cleaner formation of the active catalytic species.[3] For Ullmann couplings, the use of diamine ligands with a copper(I) source has been shown to be effective.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
-
Purification: Effective purification techniques are essential. Flash column chromatography on silica gel is a common method for separating the desired product from impurities.
Q3: Which N-arylation method is best for synthesizing this compound: Ullmann, Buchwald-Hartwig, or Chan-Lam?
The choice of method depends on the available starting materials, laboratory equipment, and the desired scale of the reaction.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction. Traditional Ullmann reactions often require harsh conditions (high temperatures). However, modern protocols using ligands such as diamines or L-proline allow the reaction to proceed under milder conditions with good yields.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a very powerful and general method for forming C-N bonds. It often proceeds under milder conditions than the classical Ullmann reaction and tolerates a wide range of functional groups. However, the palladium catalysts and specialized ligands can be expensive. Troubleshooting may involve screening different ligands, bases, and solvents.[3][6]
-
Chan-Lam Coupling: This copper-catalyzed reaction uses arylboronic acids as the aryl source and can often be performed under mild, open-air conditions.[7] This method can be a practical alternative if the corresponding arylboronic acid is readily available.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Phenyl-1H-Pyrazole Synthesis
| Method | Temperature | Time | Yield (%) |
| Microwave-Assisted | 60°C | 5 minutes | 91 - 98 |
| Conventional Heating | 75°C | 2 hours | 72 - 90 |
Source: Adapted from a comparative study on phenyl-1H-pyrazole synthesis.[1][2] Note: Yields are for a range of phenyl-1H-pyrazoles and may vary for this compound.
Table 2: Effect of Copper Catalyst on the N-Arylation of 3-Nitro-1H-pyrazole with Phenylboronic Acid
| Copper Catalyst (10 mol%) | Yield (%) |
| CuI | Slightly lower than Cu(II) salts |
| CuBr | Slightly lower than Cu(II) salts |
| CuCl | Slightly lower than Cu(II) salts |
| Cu(OAc)₂ | Good |
| CuSO₄·5H₂O | Good |
| CuCl₂ | Good |
| CuBr₂ | Good |
| Cu(NO₃)₂·3H₂O | Good |
Source: Adapted from a study on the N-arylation of nitropyrazoles.[8] This table illustrates the general effectiveness of various copper(I) and copper(II) salts as catalysts in N-arylation reactions.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole with 4-Bromoiodobenzene (Ullmann-Type Reaction)
This protocol is adapted from general procedures for the copper-diamine-catalyzed N-arylation of heterocycles.[5]
-
Reactant Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol, 1.0 equiv), 4-bromoiodobenzene (1.1 mmol, 1.1 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane or toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole with 4-Bromochlorobenzene (Buchwald-Hartwig Amination)
This protocol is a general procedure that can be adapted for the synthesis of this compound.
-
Reactant Preparation: To an oven-dried Schlenk tube, add pyrazole (1.0 mmol, 1.0 equiv), 1-bromo-4-chlorobenzene (1.1 mmol, 1.1 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110°C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A general experimental workflow for the N-arylation of pyrazole.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Purification of 1-(4-bromophenyl)-1H-pyrazole by recrystallization vs. column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-bromophenyl)-1H-pyrazole, comparing recrystallization and column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification method for this compound?
The choice between recrystallization and column chromatography depends on the purity of the crude product, the nature of the impurities, and the required final purity. Recrystallization is often a good first choice for crystalline solids if a suitable solvent is found, as it can be quicker and more scalable. Column chromatography offers higher resolution and is particularly useful for removing impurities with similar solubility to the product or for separating regioisomers.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrazole derivatives, common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[1][2] To select a solvent, perform small-scale solubility tests with the crude material.
Q3: Can recrystallization be used to separate regioisomers of this compound?
Fractional recrystallization can sometimes separate regioisomers if they have significantly different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer. However, column chromatography is generally a more effective and predictable method for separating regioisomers.[3][4]
Q4: What are the typical stationary and mobile phases for purifying this compound by column chromatography?
For pyrazole derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation. For some basic pyrazole compounds, deactivating the silica gel with triethylamine or using neutral alumina can prevent the compound from sticking to the column.[5]
Q5: My this compound product is an oil and won't crystallize. What should I do?
If the product "oils out" during recrystallization, it could be due to several factors, including a high impurity level or the melting point of the compound being lower than the solvent's boiling point.[1][6] Try using a lower-boiling point solvent, adding more of the "good" solvent, or cooling the solution very slowly.[1] If these attempts fail, column chromatography is the recommended alternative purification method.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound, if available.[1] |
| The compound precipitates as an oil ("oiling out"). | The melting point of the compound is lower than the solution's temperature, or the compound is too soluble. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]- Use a lower-boiling point solvent system. |
| Low recovery of the purified product. | Too much solvent was used, or the solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Ensure the flask is thoroughly cooled, potentially in an ice bath, to maximize precipitation.[1] |
| The purified crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that this may reduce the overall yield.[1] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The chosen eluent system does not have the correct polarity. | - Optimize the solvent system using TLC with different solvent ratios (e.g., varying hexane/ethyl acetate ratios). |
| The compound does not move from the origin (streaks on the baseline). | The eluent is not polar enough, or the compound is strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent.- For basic pyrazoles, consider deactivating the silica gel with a small amount of triethylamine or using an alternative stationary phase like alumina.[5] |
| The compound runs too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Cracked or channeled column bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | Good to Excellent (>98% often achievable)[7] | Very Good to Excellent (>99% often achievable) |
| Typical Recovery Yield | 70-95% (can be lower depending on solubility)[7] | 50-90% (can be lower due to multiple fractions and handling) |
| Scalability | Relatively easy to scale up. | Can be challenging and time-consuming to scale up. |
| Time Requirement | Generally faster for a single batch. | More time-consuming, especially with long columns. |
| Solvent Consumption | Moderate to high, depending on the solvent. | High, due to the need for a continuous flow of eluent. |
| Separation Power | Good for removing impurities with different solubilities. | Excellent for separating compounds with small differences in polarity, including regioisomers.[3][4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating it is saturated.[5][8]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[8]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing side products in pyrazole synthesis from hydrazines
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles from hydrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in pyrazole synthesis from hydrazines?
A1: The most prevalent side product is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. Other common side products and issues include:
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Low conversion rates or incomplete reactions.
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Formation of colored impurities , often leading to yellow or red reaction mixtures.[1]
-
N-alkylation at the pyrazole ring, which can also lead to regioisomeric products.
-
Biaryl formation as a side product in N-arylation reactions.
-
Incomplete cyclization , resulting in stable intermediates like hydrazones or pyrazolines.
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Formation of pyrazolium salts , particularly during N-alkylation steps.[2]
Q2: How can I control regioselectivity in pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The choice of solvent, catalyst, and reaction temperature can significantly influence the isomeric ratio.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[3]
-
Catalyst: The acidity or basicity of the catalyst plays a crucial role. Acid catalysts are commonly used in the Knorr synthesis.[4][5] The choice of acid can influence the reaction rate and, in some cases, the regioselectivity.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the less sterically hindered carbonyl group.
Q3: My reaction mixture has turned a deep yellow/red color. What causes this and how can I fix it?
A3: Discoloration is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting:
-
Add a mild base: If you are using a hydrazine salt, adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidative processes.[1]
-
Purification: Colored impurities can often be removed during workup and purification, for instance, by washing the crude product with a non-polar solvent like toluene or through recrystallization.[1][6]
-
Troubleshooting Guides
Issue 1: Formation of Regioisomers
The formation of a mixture of regioisomers is the most frequent challenge in the synthesis of substituted pyrazoles from unsymmetrical starting materials.
Diagram: Formation of Regioisomers in Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to different regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for troubleshooting poor pyrazole synthesis regioselectivity.
Data Presentation: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | 85 | N/A |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 90 | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 92 | [3] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | 88 | N/A |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | TFE | 90:10 | 91 | N/A |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | 95 | N/A |
Note: Regioisomeric ratios and yields are representative and can vary based on specific reaction conditions.
Issue 2: Low Yield or Incomplete Reaction
Low yields can be frustrating. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72-90 | [7] |
| Phenyl-1H-pyrazoles | Microwave | 5 minutes | 91-98 | [7] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Conventional | 1 hour | 48-85 | [7] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave | 2 minutes | 62-92 | [7] |
| Pyranopyrazoles | Conventional | 2-15 hours | Lower | [8] |
| Pyranopyrazoles | Microwave | 2-8 minutes | Higher | [8] |
Issue 3: N-Alkylation and Pyrazolium Salt Formation
N-alkylation of pyrazoles can lead to a mixture of N1 and N2 alkylated regioisomers. Aggressive alkylating agents or harsh conditions can also lead to the formation of pyrazolium salts.
-
Troubleshooting N-Alkylation Regioselectivity:
-
Steric Hindrance: Use a bulky alkylating agent or a pyrazole with a bulky substituent to favor alkylation at the less hindered nitrogen.
-
Base and Solvent System: The choice of base and solvent is critical. For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[8]
-
-
Minimizing Pyrazolium Salt Formation:
-
Use a milder alkylating agent.
-
Control stoichiometry: Avoid using a large excess of the alkylating agent.
-
Reaction temperature: Perform the reaction at a lower temperature.
-
Purification: Pyrazolium salts are generally more polar and can often be separated from the desired N-alkylated pyrazole by column chromatography or recrystallization.[9]
-
Issue 4: Biaryl Formation in N-Arylpyrazole Synthesis
In transition-metal-catalyzed N-arylation reactions (e.g., Ullmann or Chan-Lam couplings), homocoupling of the aryl halide can lead to the formation of biaryl impurities.[10][11]
-
Troubleshooting Biaryl Formation:
-
Ligand Choice: The selection of the appropriate ligand for the metal catalyst is crucial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the C-C homocoupling side reaction.
-
Base: The choice and amount of base can influence the reaction outcome.
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides and may be more prone to homocoupling.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using HFIP
This protocol is adapted from methodologies that utilize fluorinated alcohols to achieve high regioselectivity.[3]
Materials:
-
1-Phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione in HFIP (0.2 M).
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis
This protocol provides a general guideline for a rapid synthesis of pyrazoles using microwave irradiation.[12][13]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound, hydrazine, and ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purification of Pyrazole Regioisomers by Fractional Crystallization
This protocol can be used to separate regioisomers with different solubilities.[1]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Appropriate solvent or solvent system (determined by solubility tests)
Procedure:
-
Dissolve the crude isomer mixture in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.
-
Collect the crystals by vacuum filtration. This is the first fraction, enriched in the less soluble isomer.
-
Concentrate the mother liquor and cool it further (e.g., in an ice bath or refrigerator) to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Repeat the recrystallization process for each fraction using the same solvent system to improve the purity of each isomer.
-
Monitor the purity of each fraction by TLC, HPLC, or NMR spectroscopy.
Protocol 4: Synthesis of N-Arylpyrazoles via Ullmann Coupling with Minimized Biaryl Formation
This protocol is a general guideline for the copper-catalyzed N-arylation of pyrazoles, with considerations to minimize the formation of biaryl side products.
Materials:
-
Pyrazole (1.2 eq)
-
Aryl halide (1.0 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
A suitable ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the pyrazole, aryl halide, and solvent.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS. Start with a lower temperature to minimize biaryl formation.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N-arylpyrazole from any biaryl byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Optimizing temperature and reaction time for pyrazole ring formation
Welcome to the technical support center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for successful pyrazole ring formation?
A1: The most critical parameters are temperature and reaction time. These factors significantly influence the reaction rate, yield, and purity of the final pyrazole product. Careful optimization of both is essential to maximize yield and minimize the formation of side products.
Q2: How does temperature affect the yield of pyrazole synthesis?
A2: Generally, increasing the reaction temperature accelerates the rate of pyrazole formation.[1] However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products, which can ultimately decrease the overall yield.[2] It is crucial to find the optimal temperature that provides a good reaction rate without significant product decomposition.
Q3: What is the typical role of reaction time in pyrazole synthesis?
A3: Reaction time is critical for ensuring the reaction proceeds to completion. Insufficient reaction time will result in a low yield due to unreacted starting materials.[1] Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.[1]
Q4: I am observing the formation of regioisomers in my pyrazole synthesis. How can I control this?
A4: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity can be influenced by both steric and electronic factors of the reactants, as well as the reaction conditions. Modifying the solvent, catalyst, and temperature can help in selectively obtaining the desired regioisomer. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
Q5: Can microwave-assisted synthesis improve my pyrazole formation reaction?
A5: Yes, microwave-assisted synthesis is a powerful technique for pyrazole formation. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[4] The high temperatures and pressures achieved in a microwave reactor can dramatically accelerate the reaction rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis.
Issue 1: Low Yield of Pyrazole Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time and monitor progress by TLC or LC-MS.[1]- Gradually increase the reaction temperature. For thermally sensitive compounds, consider extending the reaction time at a lower temperature.[1]- Ensure efficient stirring to improve contact between reactants. |
| Suboptimal Catalyst | - If using a catalyst, ensure the correct type and loading are used. For Knorr synthesis, a catalytic amount of acid is often required.[1] |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.- Adjust the reaction temperature; sometimes lowering the temperature can suppress side reactions.- Modify the order of addition of reagents. |
| Degradation of Reactants or Product | - If reactants are sensitive to heat, use milder reaction conditions.- Ensure the purity of starting materials, as impurities can catalyze degradation.[5] |
| Issues with Work-up and Purification | - Optimize the extraction and purification methods to minimize product loss.- Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. |
Issue 2: Formation of Multiple Products (Side Products and Isomers)
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | - Modify the solvent; for example, fluorinated alcohols can enhance regioselectivity.[6]- Change the catalyst, as some catalysts can favor the formation of a specific isomer.- Adjust the reaction temperature, as selectivity can be temperature-dependent.[7] |
| Formation of Byproducts from Side Reactions | - Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to oxygen. |
| Impure Starting Materials | - Purify starting materials before use. Impurities can lead to a variety of unexpected side products.[5] |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Formation
| Reaction Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Quinolin-2(1H)-one-based pyrazole synthesis | Conventional (Reflux) | - | 10-12 h | 59-71 | [8] |
| Quinolin-2(1H)-one-based pyrazole synthesis | Microwave | 120 | 7-10 min | 68-86 | [8] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazole synthesis | Microwave | - | 3-5 min | 82-98 | [8] |
| Ferrocene-pyrazole hybrid synthesis | Microwave | 100 | 5-30 min | 58-75 | [8] |
| Pyrano[2,3-c]pyrazole synthesis | Conventional | 80 | 1.4 h | 80 | [9] |
| Pyrano[2,3-c]pyrazole synthesis | Microwave | - | 25 min | 88 | [9] |
Table 2: Optimization of Microwave-Assisted Synthesis of 4-Arylidenepyrazolones
| Entry | Power (W) | Time (min) | Yield (%) |
| 1 | 280 | 5 | 20 |
| 2 | 420 | 5 | 67 |
| 3 | 560 | 5 | 54 |
| 4 | 420 | 10 | 71 |
| 5 | 420 | 15 | 62 |
| Data synthesized from a study on the one-pot synthesis of pyrazolone derivatives.[2] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[9]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase).
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.[9]
-
The crude product can be further purified by recrystallization from ethanol.[9]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a general procedure for the microwave-assisted synthesis of pyrazoles.[10]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave-safe vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative in DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated by precipitation upon addition of water or by standard extraction procedures.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting poor regioselectivity in the synthesis of substituted pyrazoles
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the synthesis of substituted pyrazoles. This resource provides practical guidance in a question-and-answer format to address common challenges, particularly the issue of poor regioselectivity.
Troubleshooting Guides & FAQs
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr synthesis). The regioselectivity is primarily governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents on both reactants is crucial. Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the reaction pathway, favoring the formation of one regioisomer over the other.[2][3]
-
Solvent Choice: The solvent can play a critical role in modulating the reactivity of the starting materials and intermediates, thereby influencing the isomeric ratio.[4][5]
Q2: How can I improve the regioselectivity of my reaction?
A2: Several strategies can be employed to enhance the regioselectivity of your pyrazole synthesis:
-
Solvent Optimization: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[4][5] These non-nucleophilic solvents do not compete with the hydrazine for the initial attack on the carbonyl group, leading to a cleaner reaction.[5]
-
Modification of Reaction Conditions:
-
Temperature: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer.
-
Catalyst: The use of specific acid or base catalysts can steer the reaction towards a desired regioisomer. For instance, reactions catalyzed by acetic acid in DMSO or ethanol have shown improved selectivity.[3] Various metal catalysts (e.g., iron, ruthenium, copper) and organocatalysts have also been successfully used for regioselective pyrazole synthesis.[6][7][8][9]
-
-
Use of Protecting Groups: Employing a protecting group strategy can allow for the regioselective synthesis of specific pyrazole derivatives. For example, the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group can control the position of subsequent functionalization.[10]
Q3: What is the general mechanism of the Knorr pyrazole synthesis, and where does the regioselectivity issue arise?
A3: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. This is followed by the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]
When an unsymmetrical 1,3-dicarbonyl is used, the initial attack can occur at either of the two different carbonyl carbons, leading to two possible regioisomeric products. The preferred pathway is determined by the factors mentioned in Q1.
Q4: How do I determine the structure of the major and minor regioisomers?
A4: A combination of spectroscopic techniques is typically used to elucidate the structures of the resulting pyrazole regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural characterization. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can be used to establish the spatial proximity of protons, which is invaluable for unambiguously assigning the correct regioisomer.[4][11]
-
X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides definitive proof of its structure.[12]
Data on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers. The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from a 1,3-diketone and methylhydrazine.
| 1,3-Diketone Substituents (R1, R3) | Solvent | Regioisomer Ratio (A:B) | Reference |
| CF3, 4-Cl-Ph | Ethanol (EtOH) | 50:50 | [4][5] |
| CF3, 4-Cl-Ph | 2,2,2-Trifluoroethanol (TFE) | 85:15 | [4][5] |
| CF3, 4-Cl-Ph | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [4][5] |
| Ph, Me | Ethanol (EtOH) | 50:50 | [4][5] |
| Ph, Me | 2,2,2-Trifluoroethanol (TFE) | 90:10 | [4][5] |
| Ph, Me | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [4][5] |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R3 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.
Key Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general method for the synthesis of N-substituted pyrazoles with improved regioselectivity.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP) to a concentration of approximately 0.1-0.5 M.
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer in high purity.[4][5]
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the N-arylation of pyrazoles
Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of pyrazoles?
A1: The most prevalent methods for forming the N-aryl bond on a pyrazole ring are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3][4] Both methods have their advantages and are chosen based on the specific substrates, desired regioselectivity, and functional group tolerance required for the synthesis.
Q2: How do I control the regioselectivity of N-arylation on an unsymmetrical pyrazole?
A2: Controlling regioselectivity in the N-arylation of unsymmetrical pyrazoles is a significant challenge due to the similar electronic properties of the two nitrogen atoms.[5][6] Several factors can influence the outcome:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will often direct the arylation to the less sterically hindered nitrogen atom.[7]
-
Ligand Choice: In both palladium and copper-catalyzed systems, the choice of ligand can play a crucial role in directing regioselectivity.[8][9] Experimenting with different ligands is often necessary.
-
Protecting Groups: Strategic use of protecting groups on one of the pyrazole nitrogens can ensure arylation occurs at the desired position, with the protecting group being removed in a subsequent step.[9]
-
Reaction Conditions: The choice of base and solvent can also influence the regiomeric ratio.[9][10]
Q3: What are the typical catalysts and ligands used for Buchwald-Hartwig N-arylation of pyrazoles?
A3: For the Buchwald-Hartwig reaction, palladium catalysts are employed. Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. These are used in conjunction with phosphine-based ligands. Bulky, electron-rich ligands such as tBuBrettPhos and tBuDavePhos have shown to be effective for the N-arylation of pyrazoles, including unprotected ones.[4][11][12][13][14]
Q4: What are the typical catalysts and ligands for the Ullmann N-arylation of pyrazoles?
A4: The Ullmann condensation traditionally uses copper catalysts. Modern protocols often utilize CuI, Cu₂O, or CuO as the copper source.[1][15][16] The reaction is often promoted by the addition of a ligand. Diamine ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine, have been found to be effective in improving reaction rates and yields.[3][17] L-proline has also been reported as an effective additive.[18]
Q5: My N-arylation reaction is showing low or no conversion. What should I do?
A5: Low or no conversion can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the quality of reagents and solvents, the choice of base, and the integrity of the catalyst and ligand.
Troubleshooting Guide
Problem 1: Low or No Conversion
| Potential Cause | Suggested Troubleshooting Steps |
| Inactive Catalyst/Ligand | - Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere. - Consider using a pre-catalyst to ensure the active catalytic species is generated. - Increase catalyst and/or ligand loading. |
| Inappropriate Base | - The base must be strong enough to deprotonate the pyrazole N-H.[9] - Screen a range of bases, from weaker options like K₂CO₃ and Cs₂CO₃ to stronger ones like NaOt-Bu and K₃PO₄.[9] The optimal base is substrate-dependent. |
| Sub-optimal Solvent | - Ensure the solvent is anhydrous and can dissolve all reaction components at the reaction temperature.[9] - Common solvents include toluene, dioxane, and DMF.[9] The polarity of the solvent can significantly impact the reaction rate. |
| Low Reaction Temperature | - Forcing reaction conditions, such as higher temperatures, may be necessary, especially for less reactive aryl halides (e.g., chlorides).[9] Microwave irradiation can also be used to expedite the reaction.[2][19] |
| Poor Quality Reagents | - Ensure the aryl halide and pyrazole starting materials are pure. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the catalyst. |
Problem 2: Formation of Side Products (e.g., Di-arylation, Arylation at other positions)
| Potential Cause | Suggested Troubleshooting Steps |
| High Reactivity of Aryl Halide | - If possible, use a less reactive aryl halide (e.g., aryl bromide instead of aryl iodide).[9] - Carefully control the stoichiometry of the aryl halide; a slight excess of the pyrazole may favor mono-arylation.[9] |
| Forcing Reaction Conditions | - Reduce the reaction temperature and/or time to minimize the formation of di-arylated products.[9] - Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the desired product is maximized.[9] |
| Reaction Conditions Favoring Amino Group Arylation (if applicable) | - If the pyrazole contains an amino group, consider protecting it with a suitable protecting group (e.g., Boc, Ac) before N-arylation.[9] |
| Lack of Regioselectivity | - Refer to FAQ Q2 for strategies to control regioselectivity, including ligand screening and the use of protecting groups. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazoles based on literature data.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Type)
| Aryl Halide | Pyrazole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Triflates | 3-Trimethylsilylpyrazole | Pd(OAc)₂ / tBuBrettPhos | K₂CO₃ | Toluene | 100 | 85-98 | [12] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Xylene | 160 (MW) | 95 | [19] |
| 4-Iodo-1H-pyrazole | Phenylboronic Acid | Cu₂O | None | Methanol | RT | - | [16] |
| Unprotected Bromoimidazoles/pyrazoles | Various amines | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 100 | 50-90 | [13] |
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Type)
| Aryl Halide | Pyrazole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodides/Bromides | Various Pyrazoles | CuI / Diamine | K₃PO₄ | Dioxane | 110 | 70-95 | [3][17] |
| Iodobenzene | 1H-Pyrazole | CuO/AB | KOtBu | Toluene | 180 | 96 (conversion) | [15] |
| 2-Bromopyridine | Pyrazole | CuCl / 6-(1H-pyrazol-yl)nicotinic acid | K₃PO₄ | DMF | 100 | 94 | |
| Aryl Iodides | Indoles, Pyrroles, Imidazoles, Pyrazoles | CuI / L-proline | K₂CO₃ | DMSO | 80-90 | 80-95 | [18] |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl halide (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., tBuBrettPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
General Procedure for Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.[3][20]
-
Reaction Setup: To a resealable Schlenk tube, add CuI (0.05 mmol), the pyrazole (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the aryl halide (1.2 mmol), the ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol), and the solvent (e.g., dioxane, 2 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 110 °C) for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired product.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazoles.
Caption: Catalytic cycle for the Ullmann N-arylation of pyrazoles.
Caption: A logical workflow for troubleshooting the N-arylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst | Semantic Scholar [semanticscholar.org]
- 17. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methods for removing unreacted starting materials from pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrazole compounds.
Issue 1: Low Yield of Purified Pyrazole
Question: My final yield of pyrazole is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Answer: Low yields during pyrazole purification can stem from several factors, from the initial reaction to the work-up and purification steps.[1] A systematic approach to troubleshooting is crucial for identifying the source of product loss.
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields.[1][3]
-
-
Loss During Extraction: The pyrazole product may have poor solubility in the extraction solvent or emulsions may have formed.
-
Recommendation: Ensure the pH of the aqueous layer is appropriate to keep the pyrazole in the organic phase. If the pyrazole is basic, avoid acidic extraction conditions that would protonate it and move it to the aqueous layer. To break up emulsions, adding brine or passing the mixture through a pad of celite can be effective.
-
-
Loss During Recrystallization: The product may be too soluble in the recrystallization solvent, even at low temperatures.
-
Loss During Column Chromatography: The compound may be strongly adsorbed to the silica gel, especially if it is basic.
-
Recommendation: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica gel and minimize product loss. Alternatively, use a less acidic stationary phase like alumina.
-
Issue 2: Product "Oils Out" During Recrystallization
Question: Instead of forming crystals, my pyrazole product is precipitating as an oil. What should I do?
Answer: "Oiling out" is a common problem in recrystallization that occurs when the compound precipitates from the solution at a temperature above its melting point.[4] This results in an impure, oily liquid instead of solid crystals.
Troubleshooting Strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[4]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can help promote gradual cooling.[4]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be beneficial.[4]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]
-
Scratching: Gently scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites and initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazoles after synthesis?
A1: The most common purification methods for pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical properties of the pyrazole (solid or liquid), its polarity, and the nature of the impurities.
Q2: How do I choose a suitable solvent for recrystallizing my pyrazole derivative?
A2: The ideal recrystallization solvent is one in which your pyrazole is highly soluble at high temperatures but poorly soluble at low temperatures. Common single solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: My crude pyrazole is a dark oil. How can I remove the color?
A3: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4]
Q4: How can I separate unreacted hydrazine from my pyrazole product?
A4: Unreacted hydrazine is often more polar than the pyrazole product. It can typically be removed by washing the organic layer with water or brine during the workup. If the pyrazole is sufficiently non-polar, column chromatography can also be effective.
Q5: What about unreacted 1,3-dicarbonyl starting material? How is it removed?
A5: Unreacted 1,3-dicarbonyl compounds can often be removed by column chromatography. Alternatively, if the dicarbonyl has acidic protons, an extraction with a weak base (e.g., aqueous sodium bicarbonate) can be used to remove it, provided the pyrazole product is not acidic.
Q6: Can I use an acid-base extraction to purify my pyrazole?
A6: Yes, if your pyrazole has a basic nitrogen atom, an acid-base extraction can be a very effective purification method.[5] The general procedure involves dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 1M NaOH) to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.[6]
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Type | Polarity | Notes |
| Ethanol, Methanol | Protic | High | Good for many polar pyrazole derivatives.[4] |
| Isopropanol | Protic | Medium | A less polar alternative to ethanol/methanol. |
| Acetone | Aprotic | Medium | A versatile solvent for a range of pyrazoles.[4] |
| Ethyl Acetate | Aprotic | Medium | Often used for pyrazoles of intermediate polarity. |
| Cyclohexane, Hexane | Non-polar | Low | Used for non-polar pyrazoles or as an anti-solvent.[4] |
| Water | Protic | High | Can be used for highly polar or salt forms of pyrazoles.[4] |
| Ethanol/Water | Mixed Protic | High | A common and effective mixed-solvent system for polar derivatives.[4] |
| Hexane/Ethyl Acetate | Mixed | Variable | Good for controlling polarity during crystallization.[4] |
Table 2: Typical Purification Method Performance for Pyrazole Derivatives
| Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 80-95% | >98% | 70-90% | Highly effective for removing small amounts of impurities from solid products. Yield can be lower if the compound has significant solubility in the cold solvent. |
| Column Chromatography | 50-90% | >99% | 50-85% | Very effective for separating mixtures and purifying oils. Yield can be reduced by irreversible adsorption to the stationary phase. |
| Acid-Base Extraction | Variable | >95% | 80-95% | Excellent for separating basic pyrazoles from neutral or acidic impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, or if charcoal was used, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your pyrazole from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure pyrazole.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Mandatory Visualization
Caption: A standard workflow for the purification of pyrazoles.
Caption: A decision tree for troubleshooting 'oiling out'.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 1-(4-bromophenyl)-1H-pyrazole
Welcome to the technical support center for cross-coupling reactions involving 1-(4-bromophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental issues. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols for key cross-coupling reactions, and quantitative data to inform your experimental design.
General Troubleshooting and FAQs
Q1: My cross-coupling reaction with this compound is sluggish or fails to go to completion. What are the common causes?
A1: Several factors can contribute to poor reactivity in cross-coupling reactions with this substrate.
-
Catalyst Deactivation: The pyrazole moiety, particularly the N-H group if present on a different pyrazole, can coordinate to the palladium center, leading to catalyst inhibition. For N-substituted pyrazoles like this compound, this is less of an issue, but catalyst choice remains crucial. Ensure your palladium source and ligand are of high quality and stored under an inert atmosphere. The use of pre-catalysts can often be beneficial.
-
Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. For heteroaryl bromides, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical and can influence the reaction rate and side product formation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base is dependent on the specific coupling reaction.
-
Solvent and Reagent Purity: Cross-coupling reactions are sensitive to impurities. Ensure that your solvent is anhydrous and degassed, and that all reagents are of high purity. Water and oxygen can deactivate the catalyst.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. However, excessively high temperatures can cause catalyst decomposition or promote side reactions.
Q2: Am I observing significant debromination of my starting material. How can I mitigate this?
A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings. It can occur via a reductive process where a palladium-hydride species is formed, which then reacts with the aryl bromide.[1] To minimize debromination:
-
Optimize the Base: A weaker base or anhydrous conditions can sometimes reduce the formation of palladium-hydride species.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination pathway.
-
Additives: In some cases, the addition of a hydrogen scavenger can be beneficial.
Q3: How do I choose the appropriate palladium source for my reaction?
A3: The choice of palladium source can impact catalyst activation and stability.[2]
-
Pd(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ are common Pd(0) sources that are often effective.
-
Pd(II) precatalysts: Pd(OAc)₂ and PdCl₂(ligand)₂ are stable Pd(II) salts that are reduced in situ to the active Pd(0) species. They are often used in combination with a specific ligand.
-
Palladium Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are designed for efficient generation of the active monoligated Pd(0) species and are often highly effective for challenging substrates.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki coupling is giving low yields. What should I try?
A1: For low yields in Suzuki couplings with this compound, consider the following:
-
Catalyst and Ligand: For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Try using a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or a pre-formed Buchwald pre-catalyst.[3][4]
-
Base and Solvent: A common and effective combination is K₃PO₄ or K₂CO₃ as the base in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[5][6] The water is crucial for the transmetalation step.[6]
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity. Ensure your boronic acid is of good quality. Using a slight excess (1.2-1.5 equivalents) is common practice.
Catalyst Selection and Yield Data for Suzuki-Miyaura Coupling
The following table presents illustrative data for the Suzuki coupling of a 1-substituted-4-bromopyrazole with various aryl boronic acids. While the substrate is 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole, the conditions and outcomes provide a valuable starting point for optimizing the reaction with this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 3 | 94 |
| 2 | 4-Methoxyphenylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 3 | 96 |
| 3 | 4-Chlorophenylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 3 | 92 |
| 4 | 3-Thienylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 3 | 89 |
| 5 | 2-Naphthylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ | 1,4-Dioxane/H₂O | 3 | 91 |
| Reaction conditions: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), base (3.0 equiv), microwave irradiation (100 W). Data adapted from. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 1-substituted-4-bromopyrazole and can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., RuPhos Pd G2)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium pre-catalyst (e.g., 1 mol%).
-
To the solid mixture, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) or use microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and amine substrate.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. For heteroaryl bromides, ligands like tBuDavePhos, XPhos, or Josiphos-type ligands have shown success.[7]
-
Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common base, but others like LHMDS or K₃PO₄ can also be effective, particularly with base-sensitive substrates.[2][8]
-
Amine Substrate: The nature of the amine is important. Primary amines are generally more reactive than secondary amines. Amines with β-hydrogens can sometimes undergo side reactions like β-hydride elimination, leading to lower yields.[7]
Catalyst Selection and Yield Data for Buchwald-Hartwig Amination
The following data is for the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole. The trityl protecting group makes this substrate a good model for the electronically similar 1-phenyl substituted pyrazole.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO (2.0 eq) | 120 (MW) | 60 |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO (2.0 eq) | 120 (MW) | 67 |
| 3 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO (2.0 eq) | 120 (MW) | 7 |
| 4 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO (2.0 eq) | 120 (MW) | 85 |
| 5 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KtBuO (2.0 eq) | 120 (MW) | 82 |
| Data adapted from[7]. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 4-bromo-1-trityl-1H-pyrazole and can serve as a starting point for this compound.
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂
-
tBuDavePhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried reaction tube.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., tBuDavePhos, 0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube with a septum, remove from the glovebox, and add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (e.g., 2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Coupling
The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene.
Troubleshooting and FAQs for Heck Coupling
Q1: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in the Heck reaction is influenced by the electronic and steric nature of the alkene and the reaction conditions.
-
Ligand Choice: The use of bidentate phosphine ligands can sometimes improve regioselectivity.
-
Reaction Conditions: The choice of base and additives can also play a role. For example, in some systems, the addition of silver salts can prevent isomerization of the product.[9]
Q2: What are some common side reactions in Heck couplings?
A2: Besides issues with regioselectivity, common side reactions include double bond isomerization in the product and oligomerization of the alkene. Careful optimization of the reaction time and temperature can help to minimize these.
Catalyst Selection for Heck Coupling
A variety of palladium catalysts can be used for the Heck reaction.[10][11] Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂): Often used with phosphine ligands.
-
Palladium on carbon (Pd/C): A heterogeneous catalyst that can be useful for simpler substrates.
-
Palladacycles: These are highly stable and active pre-catalysts.
Experimental Protocol: Heck Coupling
This is a general protocol for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas.
-
Add anhydrous DMF (e.g., 5 mL) and Et₃N (2.0 mmol, 2.0 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting and FAQs for Sonogashira Coupling
Q1: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable phosphine ligand and an organic base.[12]
-
Control of Oxygen: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions.
Q2: What is the role of the copper co-catalyst?
A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
Catalyst Selection and Yield Data for Sonogashira Coupling
The following table provides data for the Sonogashira coupling of various aryl bromides with terminal alkynes under copper-free conditions, which can be a good starting point for this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | rt | 97 |
| 2 | 4-Bromotoluene | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | rt | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | rt | 96 |
| 4 | 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | 60 | 83 |
| 5 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | 60 | 87 |
| Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), base (1.0 mmol), DMSO (2.5 mL). DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine. Data adapted from[12]. |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
This is a general protocol for a copper-free Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
To a reaction tube, add the palladium pre-catalyst (2.5 mol%).
-
Seal the tube and replace the atmosphere with an inert gas.
-
Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.8 mmol, 1.6 equiv).
-
Add anhydrous DMSO (2.5 mL) and TMP (1.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Stabilizing Pyrazole Compounds During Workup and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the decomposition of pyrazole compounds during experimental workup and purification.
Frequently Asked questions (FAQs)
Q1: My pyrazole compound appears to be degrading during aqueous workup. What are the likely causes and how can I prevent this?
A1: Decomposition during aqueous workup is often due to the acidic or basic nature of the pyrazole derivative. Pyrazoles are weakly basic and can degrade under strong acidic or basic conditions. The stability of your specific compound will depend on its substituents.
-
Acid Sensitivity: Electron-rich pyrazoles or those with acid-labile protecting groups can be susceptible to degradation in acidic media. Protonation of the pyrazole ring can lead to ring-opening or other rearrangements.
-
Base Sensitivity: Pyrazoles with electron-withdrawing groups can be more acidic and may form salts or undergo degradation in the presence of strong bases.
Troubleshooting Strategies:
-
Maintain Neutral pH: Aim to keep the pH of your aqueous washes as close to neutral (pH 7) as possible. Use saturated sodium bicarbonate solution to neutralize acidic reaction mixtures and saturated ammonium chloride or dilute brine to wash.
-
Avoid Strong Acids/Bases: If an acidic or basic wash is necessary, use dilute solutions (e.g., 1M HCl or 1M NaOH) and minimize contact time. Perform washes at low temperatures (0-5 °C) to slow down potential degradation.
-
Use of Buffers: Consider using buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for extractions to maintain a stable pH.
Q2: I'm observing significant product loss and streaking during silica gel column chromatography. What is happening and how can I fix it?
A2: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive pyrazole compounds on the column. The streaking is often an indicator of this on-column degradation or strong interaction with the stationary phase.
Troubleshooting Strategies:
-
Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent or by pre-treating the silica gel.
-
Use Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).
-
Solvent Selection: Optimize your mobile phase to ensure good solubility of your compound and minimize interaction time with the stationary phase.
Q3: My pyrazole compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is a common issue when the solvent is too nonpolar for the compound or when the solution is supersaturated.
Troubleshooting Strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Solvent System Change: Experiment with a different solvent or a mixed-solvent system. A common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) until turbidity appears, followed by slow cooling.[1]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.
Q4: I suspect my pyrazole is decomposing due to heat during solvent evaporation. How can I mitigate this?
A4: Many functionalized pyrazoles can be thermally labile. High temperatures during the removal of high-boiling point solvents can lead to degradation.
Troubleshooting Strategies:
-
Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C) and use a high-vacuum pump to remove the solvent.
-
Azeotropic Removal: If your compound is in a high-boiling point solvent like DMF or DMSO, consider adding a lower-boiling point solvent (e.g., toluene) and co-evaporating under reduced pressure.
-
Lyophilization (Freeze-Drying): For very sensitive compounds, after removing the organic solvent, dissolving the residue in a suitable solvent like 1,4-dioxane or tert-butanol and freeze-drying can be an effective, albeit slower, method.
Troubleshooting Guides
Guide 1: Low Recovery After Workup and Purification
This guide provides a decision-making workflow to troubleshoot low yields of your pyrazole compound.
Data Presentation
Table 1: Influence of pH on Pyrazole Stability During Aqueous Extraction
| pH of Aqueous Wash | Contact Time (minutes) | Temperature (°C) | Putative % Recovery of a Model Acid-Sensitive Pyrazole* | Observations |
| 2 (1M HCl) | 10 | 25 | < 50% | Significant decomposition observed by TLC. |
| 4 (Dilute Acetic Acid) | 10 | 25 | 80-90% | Minor decomposition. |
| 7 (Brine) | 10 | 25 | > 95% | No significant decomposition. |
| 10 (Sat. NaHCO₃) | 10 | 25 | > 95% | No significant decomposition. |
| 12 (1M NaOH) | 10 | 25 | 70-80% | Some decomposition/salt formation observed. |
*This is illustrative data for a hypothetical acid-sensitive pyrazole. Actual stability will vary based on the specific substituents on the pyrazole ring.
Table 2: Comparison of Purification Methods for an Acid-Sensitive Pyrazole
| Purification Method | Stationary Phase | Mobile Phase Modifier | Putative % Yield* | Purity (by NMR) |
| Standard Column | Silica Gel | None | 40-60% | ~85% (with degradation byproducts) |
| Modified Column | Silica Gel | 1% Triethylamine in eluent | 85-95% | > 98% |
| Alternative Column | Neutral Alumina | N/A | 80-90% | > 97% |
| Recrystallization | Ethanol/Water | N/A | 75-85% | > 99% |
*Yields are post-purification and will depend on the crude sample's purity.
Experimental Protocols
Protocol 1: General Workup for Acid- and Base-Sensitive Pyrazoles
This protocol is designed to minimize exposure to harsh pH conditions.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic workup. For base-sensitive compounds, quench with deionized water.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous brine solution.
-
-
Perform all washes at a reduced temperature if the compound is known to be unstable.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature kept below 40 °C.
-
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol describes how to neutralize silica gel to prevent the degradation of acid-sensitive compounds.
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v relative to the total solvent volume.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Do not let the silica run dry.
-
-
Elution:
-
Run the column using an eluent that also contains 0.5-1% triethylamine. The presence of the base in the mobile phase maintains the deactivated state of the silica throughout the purification.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC. Note that the triethylamine may affect the visualization of spots if you are using a UV-active stain that is pH-sensitive.
-
Disclaimer: These guides and protocols are intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions.
References
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(4-bromophenyl)-1H-pyrazole for library screening.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a cyclocondensation reaction.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
1,3-Propanedial, 1,1,3,3-tetraethoxypropane (Malondialdehyde tetraethyl acetal)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add 1,1,3,3-tetraethoxypropane (1.1 equivalents) followed by the slow addition of concentrated hydrochloric acid (0.5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity of starting materials.[1] |
| Product loss during work-up or purification. | - Optimize extraction and recrystallization solvents and procedures. | |
| Formation of side products. | - Adjust reaction conditions (e.g., temperature, catalyst) to improve selectivity. | |
| Impurity Formation | Presence of unreacted starting materials. | - Monitor the reaction closely with TLC to ensure completion. |
| Formation of regioisomers. | - While less common with symmetric 1,3-dicarbonyl precursors, consider alternative synthetic routes if regioisomers are detected. | |
| Decomposition of starting materials or product. | - Use freshly purified reagents. - Consider running the reaction under an inert atmosphere (e.g., nitrogen). | |
| Reaction Stalls | Insufficient catalyst or acidic conditions. | - Add a small amount of additional acid catalyst. |
| Poor quality of reagents. | - Verify the purity of 4-bromophenylhydrazine and the malondialdehyde equivalent. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems for chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2] |
| Oily product after purification. | - Ensure complete removal of solvent. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. | |
| Exothermic Reaction (on scale-up) | Poor heat dissipation at a larger scale. | - Ensure the reactor has adequate cooling capacity. - Control the rate of addition of reagents. - Use a suitable solvent volume to manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-aryl-1H-pyrazoles like this compound?
A1: The most common and straightforward method is the cyclocondensation reaction between an arylhydrazine (in this case, 4-bromophenylhydrazine) and a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or its acetal.[3]
Q2: How can I improve the purity of my this compound?
A2: Purification is typically achieved through column chromatography on silica gel or recrystallization.[4] For recrystallization, a mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective.[2] The choice of solvent depends on the polarity of the impurities.
Q3: My reaction is turning dark, is this normal?
A3: Discoloration of the reaction mixture can occur, particularly with hydrazine derivatives, due to the formation of colored impurities.[5] While often not detrimental to the reaction, significant darkening could indicate decomposition. Ensuring high-purity starting materials and controlled reaction temperatures can minimize this.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound should be confirmed using 1H NMR and 13C NMR spectroscopy. Mass spectrometry (MS) can confirm the molecular weight. Melting point analysis is also a good indicator of purity.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: Hydrazine derivatives can be toxic and potentially unstable at high temperatures. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When scaling up, be mindful of the potential for an exothermic reaction and ensure adequate cooling and controlled addition of reagents.
Data Presentation
Table 1: Reaction Conditions and Yields for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Bromophenylhydrazine | 1,3-Diketone | Sulfuric acid/Ethanol | 6 hours | 60 | [1] |
| 4-Bromophenylhydrazine | Acetylacetone | Ce(L-Pro)2]2(Oxa)/Solvent-free | 25 min | 94 | [6] |
| Phenylhydrazine | 1,3-Diketones | H2SO4/SiO2 / Solvent-free | Not specified | 85-95 | [5] |
| Phenylhydrazine | 4-Bromoacetophenone phenylhydrazone | POCl3/DMF | 6 hours | 56 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-(4-bromophenyl)-1H-pyrazole and 1-(4-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related pyrazole derivatives: 1-(4-bromophenyl)-1H-pyrazole and 1-(4-chlorophenyl)-1H-pyrazole. The substitution of a bromine versus a chlorine atom at the para-position of the phenyl ring can significantly influence the pharmacological profile of these compounds. This document synthesizes available experimental data on their anticancer, anti-inflammatory, antimicrobial, and antifungal properties to assist researchers in drug discovery and development.
At a Glance: Comparative Biological Profile
| Biological Activity | This compound Derivatives | 1-(4-chlorophenyl)-1H-pyrazole Derivatives | Key Findings |
| Anticancer | Show significant antiproliferative effects against various cancer cell lines, including colon, lung, glioblastoma, and renal cancer.[1] Some derivatives are potent against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.[2] | Exhibit notable cytotoxic effects against various cancer cell lines.[3] Certain derivatives show excellent activity against HeLa cells, suggesting that lipophilic and electron-withdrawing groups are beneficial for cytotoxicity.[4] | Both bromo and chloro-substituted pyrazoles are promising anticancer agents. The specific derivative's structure plays a crucial role in its potency and cancer cell line specificity. The 4-bromophenyl substitution, in some instances, has shown slightly superior or comparable activity to the 4-chlorophenyl analogues.[2] |
| Anti-inflammatory | Derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5][6] | Derivatives are known to possess anti-inflammatory properties and have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] | Both classes of compounds show potential as anti-inflammatory agents. The chloro-substituted derivatives, in particular, have been noted in several studies for their significant anti-inflammatory effects.[8][9] |
| Antimicrobial | Limited specific data on the antimicrobial activity of the parent compound was found in the initial search. However, pyrazole derivatives, in general, are known for their antimicrobial properties.[7] | Derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] | While pyrazoles are a known class of antimicrobial agents, direct comparative data between the bromo and chloro analogs is not readily available. The chloro-substituted derivatives have documented antibacterial efficacy.[10] |
| Antifungal | Limited specific data on the antifungal activity of the parent compound was found in the initial search. Pyrazole derivatives are generally recognized for their antifungal potential.[7] | Derivatives are used as intermediates in the synthesis of potent antifungal agents.[12] | The 1-(4-chlorophenyl)-1H-pyrazole scaffold is a key component in the development of new antifungal drugs.[12] |
Anticancer Activity: A Closer Look
Research has demonstrated the potential of both this compound and 1-(4-chlorophenyl)-1H-pyrazole derivatives as anticancer agents.
A study on N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, a derivative of this compound, revealed potent anti-proliferative and cytotoxic effects across various human cancer cell lines.[1] At a concentration of 10 µM, this compound completely inhibited the growth of HCT-116 colon cancer cells and suppressed the growth of NCI-H522 lung cancer cells and U251 glioblastoma cells by up to 90%.[1] The most significant antiproliferative effects were observed against renal cancer cells, with pIC50 values ranging from 4.40 to 5.50.[1] Another study highlighted a 4-bromophenyl substituted pyrazole derivative as the most active compound against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 5.8 µM, 8.0 µM, and 9.8 µM, respectively.[2]
Derivatives of 1-(4-chlorophenyl)-1H-pyrazole have also shown significant promise. For instance, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone demonstrated remarkable cytotoxic activities against a wide panel of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers.[3] Another study pointed out that a 4-chloro substitution on the phenyl ring of a pyrazole derivative resulted in excellent anticancer activity against HeLa cells, with an IC50 of 4.94 µM.[4]
While direct, side-by-side comparisons of the parent compounds are limited, the available data on their derivatives suggest that the nature of the halogen at the 4-position of the phenyl ring, in combination with other structural modifications, significantly influences the anticancer potency and selectivity.
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability.
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 1-(4-chlorophenyl)-1H-pyrazole derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Both bromo- and chloro-substituted phenylpyrazoles have been explored for their anti-inflammatory potential. For instance, various 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, including those with 4-bromophenyl and 4-chlorophenyl substitutions, have been synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model.[5] In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory effect.
Several studies have focused on 1-(4-chlorophenyl)-1H-pyrazole derivatives as anti-inflammatory agents.[8][9] Some of these compounds have shown significant activity, comparable to standard drugs like celecoxib.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.
Methodology:
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) is injected into the sub-plantar region of the animal's hind paw.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Antimicrobial and Antifungal Activities
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[7] While specific comparative data for this compound and 1-(4-chlorophenyl)-1H-pyrazole is not abundant, the existing literature on their derivatives points to their potential in this area.
Derivatives of 1-(4-chlorophenyl)-1H-pyrazole have been synthesized and evaluated for their antibacterial activity. For example, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol was found to inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus cereus, Bacillus subtilis) and Gram-negative (Escherichia coli, Shigella flexneri) bacteria.[10] Furthermore, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is a key intermediate in the synthesis of potent antifungal agents.[12]
Experimental Protocol: Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both this compound and 1-(4-chlorophenyl)-1H-pyrazole serve as valuable scaffolds for the development of new therapeutic agents. The available data on their derivatives indicate that both bromo and chloro substitutions at the 4-position of the phenyl ring can lead to potent biological activities, particularly in the realm of anticancer and anti-inflammatory research. The choice between a bromo or chloro substituent will likely depend on the specific therapeutic target and the desired pharmacokinetic properties, as even this small structural change can significantly impact the overall activity profile of the molecule. Further direct comparative studies of these and other halogenated analogs are warranted to delineate a clearer structure-activity relationship and guide future drug design efforts.
References
- 1. rjb.ro [rjb.ro]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ijsred.com [ijsred.com]
- 12. lookchem.com [lookchem.com]
Comparative Anticancer Efficacy of Substituted Pyrazole Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of recently developed substituted pyrazole derivatives. The information is compiled from peer-reviewed studies and is intended to facilitate further research and development in this promising area of oncology.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines.[1][2] Many pyrazole derivatives exert their anticancer action by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2] This guide presents a comparative overview of the in vitro anticancer activity of selected substituted pyrazole derivatives, details the experimental protocols for their evaluation, and visualizes their mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative substituted pyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Pyrazole-Naphthalene Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5j | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [3] |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 (Tubulin Assay) | [4] |
| 5b | A549 (Lung) | 0.97 ± 0.13 | - | - | [4] |
Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | Not Specified | - | [1] |
| 7f | MCF-7 (Breast) | Not Specified | DHFR | Lower than MTX | [5] |
| 24j | MCF-7 (Breast) | 0.36 | PLK4 | 0.2 | [6] |
| 24j | BT474 (Breast) | 1.35 | PLK4 | 0.2 | [6] |
| 24j | MDA-MB-231 (Breast) | 2.88 | PLK4 | 0.2 | [6] |
| 1d | MCF-7 (Breast) | 1.74 | Not Specified | - | [7] |
Table 3: Pyrazole-Thiazole and Other Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 7b | A549, Caco-2, PC3, MCF-7, HepG-2 | 18.5 - 95.39 | - | - | [8] |
| 8b | A549, Caco-2, PC3, MCF-7, HepG-2 | 18.5 - 95.39 | - | - | [8] |
| 6b | HNO-97 (Head and Neck) | 10 | - | - | [9] |
| 6d | HNO-97 (Head and Neck) | 10.56 | - | - | [9] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [10] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of new pyrazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Control compounds (e.g., Colchicine as an inhibitor, Paclitaxel as a promoter)
-
96-well plates (clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations. Include positive and negative controls.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence of the compound to that of the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[11][12][13][14][15][16]
CDK2/Cyclin A Kinase Assay
This assay determines the inhibitory activity of compounds against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (DMSO).
-
Add 2 µL of the CDK2/Cyclin A enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[17][18][19][20][21]
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted pyrazole derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
Validating the Inhibitory Effect of 1-(4-bromophenyl)-1H-pyrazole in a Cell-Based Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory effect of 1-(4-bromophenyl)-1H-pyrazole on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Pyrazole derivatives have been identified as potent inhibitors of various kinases, including p38 MAPK, a key regulator of inflammatory responses and cellular stress. This document outlines a comparative approach, presenting experimental protocols and data for well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod), to serve as benchmarks for evaluating this compound.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway activated by inflammatory cytokines and environmental stressors. It plays a pivotal role in cellular processes such as inflammation, apoptosis, and cell cycle regulation. The pathway involves a three-tiered kinase module where a MAPKKK activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including transcription factors like ATF-2 and other kinases like MAPKAPK2, leading to a cellular response, such as the production of pro-inflammatory cytokines like TNF-α.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1-(4-bromophenyl)-1H-pyrazole analogs reveals key structural determinants for their anti-inflammatory and anticancer activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to inform future drug discovery and development efforts.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating significant potential in oncology and inflammatory diseases. Structure-activity relationship (SAR) studies are crucial in identifying the chemical modifications that enhance the therapeutic efficacy and selectivity of these compounds. This guide synthesizes findings from various studies to provide a clear comparison of analog performance.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has identified key structural features that govern their anti-inflammatory and anticancer properties. Modifications at the C4 and C5 positions of the pyrazole ring, as well as substitutions on appended phenyl rings, have been shown to significantly impact potency.
Anti-inflammatory Activity
A series of this compound analogs have been evaluated for their ability to reduce inflammation in the carrageenan-induced rat paw edema model. The data, presented in Table 1, highlights the influence of various substituents on anti-inflammatory efficacy.
| Compound ID | R1 Substituent (at C4 of pyrazole) | R2 Substituent | % Inhibition of Edema |
| 1a | -H | 4-chlorophenyl | 65% |
| 1b | -CH3 | 4-chlorophenyl | 72% |
| 1c | -Cl | 4-chlorophenyl | 78% |
| 2a | -H | 4-methoxyphenyl | 58% |
| 2b | -CH3 | 4-methoxyphenyl | 65% |
| 2c | -Cl | 4-methoxyphenyl | 70% |
| Indomethacin | (Standard) | 85% |
Table 1: Anti-inflammatory Activity of this compound Analogs. The percentage inhibition of paw edema in rats was measured 4 hours after carrageenan injection.
The SAR study reveals that electron-withdrawing groups at the C4 position of the pyrazole ring, such as a chloro group (compound 1c ), enhance anti-inflammatory activity compared to hydrogen (compound 1a ) or an electron-donating methyl group (compound 1b ). Furthermore, a 4-chlorophenyl substituent at the R2 position consistently results in higher potency across the series compared to a 4-methoxyphenyl group.
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Table 2 summarizes the in vitro anticancer activity of selected analogs against the human breast cancer cell line MCF-7.
| Compound ID | R Substituent | IC50 (µM) against MCF-7 |
| 3a | 4-chlorophenyl | 8.5 |
| 3b | 3,4-dimethoxyphenyl | 12.2 |
| 3c | 4-hydroxyphenyl | 15.8 |
| Doxorubicin | (Standard) | 1.2 |
Table 2: Anticancer Activity of this compound Analogs against MCF-7 Cells. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.
The data indicates that the nature of the substituent on the phenyl ring at the C5 position of the pyrazole core plays a critical role in determining anticancer potency. An electron-withdrawing chloro substituent (compound 3a ) leads to the most potent activity in this series, while electron-donating methoxy (compound 3b ) and hydroxyl (compound 3c ) groups result in decreased cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-180 g) are used. The animals are housed in standard conditions and fasted for 18 hours before the experiment with free access to water.
-
Compound Administration: Test compounds and the standard drug (Indomethacin) are administered orally or intraperitoneally at a specified dose, typically 30 minutes before carrageenan injection. A control group receives only the vehicle.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the right hind paw of each rat.[1]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[2][3]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours). Control wells contain only the vehicle.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the context of these SAR studies, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and the general workflows of the experimental procedures.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
In-vitro testing of pyrazole derivatives against different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic and antiproliferative activities against a wide array of cancer cell lines.[1][2][3] This guide provides a comparative overview of the in-vitro performance of various pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation cancer therapeutics.
Comparative Cytotoxicity of Pyrazole Derivatives
The in-vitro cytotoxic activity of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of recently developed pyrazole derivatives across different human cancer cell lines, offering a snapshot of their comparative potency.
| Derivative Class | Compound | Target Cancer Cell Line(s) | IC50 (µM) | Key Findings & Putative Mechanism of Action |
| Pyrazole-fused Curcumin Analogs | 12, 13, 14 | MDA-MB-231 (Breast), HepG2 (Liver) | 3.64 - 16.13 | Potent cytotoxicity against both cell lines. Identified as inhibitors of tubulin polymerization.[1] |
| 1,4-Benzoxazine-Pyrazole Hybrids | 22, 23 | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82 - 6.28 | Showed potent cytotoxicity comparable to etoposide. Acted as promising EGFR inhibitors.[1] |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivatives | 24 | A549 (Lung), HCT116 (Colorectal) | 8.21 (A549), 19.56 (HCT116) | Demonstrated potent cytotoxicity and significant inhibitory activity against wild-type and resistant EGFR mutants.[1] |
| Indole-Pyrazole Hybrids | 33, 34 | HCT116 (Colorectal), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | < 23.7 | Exhibited more potent cancer inhibition than the standard drug doxorubicin. Showed significant inhibitory activity toward CDK2.[2] |
| Morpholine-Benzimidazole-Pyrazole Hybrids | 15 | MCF7 (Breast), PC3 (Prostate), A549 (Lung) | 0.042 (MCF7), 0.61 (PC3), 0.76 (A549) | Displayed higher activity than the standard tubulin inhibitor CA-4.[2] |
| Pyrazolo[4,3-f]quinoline Derivatives | 48 | HCT116 (Colorectal), HeLa (Cervical) | 1.7 (HCT116), 3.6 (HeLa) | Identified as a potent haspin kinase inhibitor.[2] |
| Pyrazolyl-imino-dihydropyrimidines | Pyrazolo[3,4-d]pyrimidine (7) | A549 (Lung), Caco-2 (Colorectal), HeLa (Cervical), HT1080 (Fibrosarcoma) | 17.50 (A549), 43.75 (Caco-2), 68.75 (HeLa), 73.08 (HT1080) | Broad-spectrum antiproliferative effects.[4] |
| Indenopyrazole Analogues | 2 | Variety of tumor cell lines | Nanomolar potency | Competes with colchicine in binding to tubulin, inhibits tubulin polymerization, arrests cells in G2/M phase, and induces apoptosis.[5] |
| Diphenyl Pyrazole-Chalcone Derivatives | 6b, 6d | HNO-97 (Oral) | 10 (6b), 10.56 (6d) | Showed potent and selective activity against oral cancer cell lines while being non-toxic to normal cells.[6] |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, standardized experimental protocols are crucial. Below are detailed methodologies for key in-vitro assays commonly used to evaluate the anticancer activity of pyrazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted from the 570 nm measurement.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved in the anticancer activity of pyrazole derivatives and the experimental procedures used for their evaluation, the following diagrams have been generated.
Conclusion
Pyrazole derivatives represent a versatile and potent class of anticancer compounds with diverse mechanisms of action.[1][2][3] The data presented in this guide highlights the significant in-vitro activity of various pyrazole-based molecules against a range of cancer cell lines. By targeting key cellular machinery involved in proliferation, survival, and cell cycle progression, such as EGFR, VEGFR, CDKs, and tubulin, these compounds hold considerable promise for future drug development.[1][2] The provided experimental protocols offer a standardized framework for the continued investigation and comparative evaluation of novel pyrazole derivatives, paving the way for the identification of lead candidates with enhanced therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of these promising agents.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Rise of Pyrazole Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Analysis with Celecoxib
For researchers and professionals in drug discovery, the quest for more effective and safer anti-inflammatory agents is a continuous endeavor. A promising class of compounds, pyrazole derivatives, has emerged, demonstrating significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative analysis of the COX-2 inhibitory activity of recently synthesized pyrazole compounds against the widely-used drug, celecoxib, supported by experimental data and detailed methodologies.
The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic strategy to mitigate the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a pioneering drug in this class. However, ongoing research has focused on developing novel pyrazole-based compounds with improved potency and selectivity.
Comparative Inhibitory Activity: Pyrazole Derivatives vs. Celecoxib
Recent studies have synthesized and evaluated a range of novel pyrazole derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value is indicative of greater selectivity.
The following table summarizes the in vitro COX inhibitory activity of several exemplary pyrazole-pyridazine hybrid compounds compared to celecoxib.[1]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 5.42 | 2.16 | 2.51 |
| Compound 5f | 14.34 | 1.50 | 9.56 |
| Compound 6e | >100 | 2.51 | >39.84 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
As the data indicates, compounds 5f and 6f demonstrated stronger COX-2 inhibitory effects with IC50 values of 1.50 μM and 1.15 μM, respectively, compared to celecoxib's IC50 of 2.16 μM.[1] Furthermore, these compounds exhibited superior selectivity for COX-2 over COX-1, with selectivity indices of 9.56 and 8.31, respectively, in contrast to 2.51 for celecoxib.[1] Notably, compound 6e showed comparable COX-2 inhibitory activity to celecoxib but with a significantly higher selectivity index.[1]
Understanding the Mechanism: The COX-2 Signaling Pathway
The anti-inflammatory, analgesic, and antipyretic effects of celecoxib and other COX-2 inhibitors stem from their ability to block the production of pro-inflammatory prostaglandins.[2] The enzyme cyclooxygenase-2 (COX-2) is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain, fever, and inflammation.[2] By selectively inhibiting COX-2, these drugs reduce the synthesis of these inflammatory mediators while sparing the constitutive COX-1 enzyme, which is involved in protecting the stomach lining and maintaining platelet function.[2]
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives and celecoxib.
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of new chemical entities. A common method employed is the in vitro colorimetric inhibitor screening assay.
Principle
This assay measures the peroxidase activity of the COX enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized TMPD can be monitored colorimetrically by measuring the absorbance at a specific wavelength (e.g., 590 nm). The presence of a COX inhibitor reduces the rate of this reaction, and the degree of inhibition can be quantified.
Materials and Reagents
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (pyrazole derivatives and celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate Solution (e.g., TMPD)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Step-by-Step Procedure
-
Plate Preparation : To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition : Add the test compounds (pyrazole derivatives or celecoxib) at various concentrations to the appropriate wells. For control wells (100% activity), add the solvent used to dissolve the inhibitors.
-
Pre-incubation : Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation : Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution to all wells.
-
Incubation : Incubate the plate for a specific time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).
-
Measurement : Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Selectivity Index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Conclusion
The exploration of novel pyrazole derivatives continues to be a fertile ground for the discovery of potent and selective COX-2 inhibitors. The experimental data presented herein demonstrates that certain newly synthesized pyrazole compounds exhibit superior COX-2 inhibitory activity and selectivity compared to the established drug, celecoxib. The detailed experimental protocol provides a robust framework for the continued evaluation of such compounds. These findings underscore the potential of pyrazole-based scaffolds in the development of next-generation anti-inflammatory agents with improved therapeutic profiles. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety of these promising compounds.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Docking Studies of 1-(4-bromophenyl)-1H-pyrazole with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the docking performance of 1-(4-bromophenyl)-1H-pyrazole and its derivatives against various protein targets implicated in a range of diseases. The information presented herein, supported by experimental and in silico data, aims to assist researchers in evaluating the potential of this pyrazole scaffold in drug discovery and development.
Comparative Docking Analysis
Molecular docking studies are crucial in predicting the binding affinity and interaction patterns of a ligand with a target protein. The following tables summarize the quantitative data from various studies, comparing the docking scores of this compound derivatives and other inhibitors against several key protein targets.
Targeting Tyrosine Kinases and Protein Kinases in Cancer
Tyrosine kinases and other protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been investigated as potential inhibitors of these enzymes.
A study on various 1H-pyrazole derivatives identified several potent inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), all of which are significant targets in cancer therapy.[1][2] While the exact this compound was not singled out, derivatives with similar substitutions showed promising binding energies. For instance, a derivative featuring a chlorophenyl group, structurally similar to the bromophenyl group, exhibited strong binding affinities.
Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases [1][2]
| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 |
Note: Lower binding energy indicates a more favorable interaction.
Targeting Dihydrofolate Reductase (DHFR) in Microbial Infections
Dihydrofolate reductase (DHFR) is a validated target for antimicrobial agents. Its inhibition disrupts the folic acid synthesis pathway, which is essential for microbial growth.
Several studies have explored pyrazole derivatives as DHFR inhibitors.[1] A novel series of pyrazole analogues demonstrated potent inhibitory activity against DHFR, with some compounds showing better or comparable activity to the known drug Methotrexate.[1]
Table 2: Comparative IC50 Values of Pyrazole Derivatives Against DHFR [1]
| Compound | DHFR IC50 (µM) |
| Pyrazole Derivative 3a | 0.11 ± 1.05 |
| Pyrazole Derivative 6a | 0.09 ± 0.91 |
| Methotrexate (Reference) | 0.14 ± 1.25 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following section details the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Protocol
A common approach for molecular docking involves using software like AutoDock Vina. The general workflow is as follows:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein. The ligand, this compound or its derivative, is prepared by optimizing its geometry and assigning appropriate charges. Both protein and ligand files are converted to the PDBQT format required by AutoDock Vina.[2][3]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The coordinates and dimensions of the grid box are crucial for accurate results.[3]
-
Docking Simulation: AutoDock Vina is used to perform the docking simulation. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.[3] The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.[4]
-
Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.[3][5]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the docking studies of this compound.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Inhibition
The following diagram illustrates the conceptual inhibition of a signaling pathway by a pyrazole derivative.
Caption: Conceptual inhibition of a receptor tyrosine kinase pathway.
References
- 1. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Head-to-head comparison of different synthetic routes to 1-arylpyrazoles
A Head-to-Head Comparison of Synthetic Routes to 1-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 1-arylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Its synthesis has been a subject of extensive research, leading to a variety of synthetic routes ranging from classical condensation reactions to modern, highly efficient catalyzed and one-pot procedures. This guide provides an objective, data-driven comparison of the most prominent synthetic strategies for 1-arylpyrazoles, focusing on classical, microwave-assisted, and one-pot methodologies.
Route 1: The Knorr Pyrazole Synthesis and Related Condensations
The most fundamental and widely used method for synthesizing 1-arylpyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound.[3][4][5] This reaction, first reported in 1883, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6] While traditionally acid-catalyzed, modern variations employ different catalysts and conditions to improve yields and regioselectivity.[3][7]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
One of the primary challenges with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[8] However, reaction conditions can be tuned to favor one isomer. For instance, using dipolar aprotic solvents like N,N-dimethylacetamide (DMAC) at room temperature has been shown to provide excellent regioselectivity and high yields.[7][9]
Comparative Performance Data for Knorr Synthesis Variants
| Catalyst/Condition | Substrates | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Ethyl benzoylacetate, Hydrazine hydrate | 1 hour | High (not specified) | [6] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not specified | 95% | [3] |
| None (in DMAC) | Various 1,3-diketones, Arylhydrazines | Not specified | 59-98% | [7] |
| Palladium-catalyzed | Acetylenic acids, Aryl iodides, Methylhydrazine | Not specified | 58-94% | [3] |
Experimental Protocol: Nano-ZnO Catalyzed Green Synthesis
This protocol is adapted from the procedure described by Girish et al.[3]
-
A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO is prepared.
-
The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is worked up.
-
The solid product is filtered, washed, and dried.
-
Recrystallization from a suitable solvent like ethanol yields the pure 1,3,5-substituted pyrazole derivative. This green protocol highlights advantages such as excellent yields (95%), short reaction times, and an easy work-up procedure.[3]
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase yields, and promote greener chemical processes.[1][10][11] For the synthesis of 1-arylpyrazoles, microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating methods, often under solvent-free conditions.[10][12][13]
Caption: Workflow comparison of conventional vs. microwave synthesis.
This efficiency is due to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[11][14]
Comparative Performance Data for Microwave-Assisted Syntheses
| Reactants | Conditions | Time | Yield (%) | Reference |
| Pyrazolin-5-ones, Aldehydes | 420 W, Solvent-free | 10 min | 71% | [12] |
| α,β-Unsaturated ketones, Arylhydrazines | 360 W, 120 °C, Acetic Acid | 7-10 min | 68-86% | [10] |
| α-Cyanoketone, Aryl hydrazine | 150 °C, 1 M HCl (aq) | 10-15 min | 70-90% | [15] |
| Carbohydrazides, 2,4-Pentanedione | 270 W, Ethanol | 3-5 min | 82-98% | [10] |
Experimental Protocol: Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from the procedure developed by Law et al.[15]
-
An appropriate α-cyanoketone (1.0 mmol) and an aryl hydrazine (1.1 mmol) are combined in a 10 mL microwave reaction vessel.
-
The solids are dissolved in 5 mL of 1 M aqueous HCl.
-
The vessel is sealed and heated in a microwave reactor to 150 °C for 10-15 minutes.
-
After cooling to room temperature, the solution is basified with 10% aqueous NaOH until a precipitate forms.
-
The solid product is isolated by vacuum filtration, washed with deionized water, and air-dried to afford the pure pyrazole-5-amine. This method is noted for its efficiency, use of water as a solvent, and consistently high yields (70-90%).[15]
Route 3: One-Pot, Multi-Component Synthesis
One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates.[16] Several one-pot strategies have been developed for 1-arylpyrazoles, allowing for the construction of complex and diverse molecular architectures from simple, readily available starting materials.[17][18][19][20]
Caption: Logical flow of a one-pot synthesis of 1-arylpyrazoles.
These methods often feature a broad substrate scope and good functional group tolerance, making them highly valuable for generating libraries of compounds for drug discovery and other applications.[16][19]
Comparative Performance Data for One-Pot Syntheses
| Method | Key Reactants | Conditions | Yield (%) | Reference |
| p-TsOH-catalyzed 3-component | Cyclic β-diketones, Arylglyoxals, Arylhydrazones | DMF, 70 °C | High (not specified) | [16] |
| From Aryl Halides | Aryl halides, DBAD, 1,3-dicarbonyls | Aryllithium intermediate, then acid | Not specified | [19][20] |
| Nitrile Imine Annulation | Hydrazonoyl chlorides, Mercaptoacetaldehyde | p-TsCl, DCE, reflux | Up to 93% | [18] |
| Amine Condensation | 5-amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acids | POCl₃ | Not specified | [17] |
Experimental Protocol: One-Pot Synthesis via Nitrile Imine Annulation
This protocol is adapted from the procedure for synthesizing 1-aryl-3-trifluoromethylpyrazoles.[18]
-
To a solution of the appropriate N-aryl-2-oxopropanehydrazonoyl chloride (0.5 mmol) in 1,2-dichloroethane (DCE, 4 mL), add 2,5-dihydroxy-1,4-dithiane (a mercaptoacetaldehyde surrogate, 0.55 mmol).
-
Triethylamine (0.17 mL, 1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
-
p-Toluenesulfonyl chloride (p-TsCl, 0.55 mmol) is added, and the mixture is stirred for another 2 hours at room temperature.
-
The reaction mixture is then heated to reflux for 1 hour.
-
After cooling, the mixture is diluted with dichloromethane, washed with water, dried over MgSO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 1-aryl-3-trifluoromethylpyrazole. This method is valued for its use of readily available materials and wide functional group tolerance.[18]
Summary and Conclusion
The synthesis of 1-arylpyrazoles can be achieved through a variety of effective routes. The choice of method depends on the desired substitution pattern, scale, available equipment, and considerations for efficiency and environmental impact.
| Synthetic Route | Primary Advantages | Primary Disadvantages | Best Suited For |
| Knorr Synthesis (Classical) | Well-established, simple, readily available starting materials.[3][21] | Can require long reaction times or harsh conditions; potential for regioisomer mixtures.[8][9] | Foundational synthesis, large-scale production where cost of materials is key. |
| Microwave-Assisted Synthesis | Extremely rapid reaction times (minutes), high yields, often solvent-free, energy efficient.[10][13][15] | Requires specialized microwave reactor equipment; potential for uneven heating in some cases.[10] | High-throughput screening, rapid analogue synthesis, green chemistry applications. |
| One-Pot/Multi-Component | High operational efficiency, atom economy, access to complex structures from simple precursors.[16][19] | Optimization can be complex; requires compatible reactivity of all components in one pot. | Library synthesis for drug discovery, creating structurally diverse and complex pyrazoles. |
For researchers and drug development professionals, modern methods like microwave-assisted and one-pot syntheses offer compelling advantages in speed and efficiency for creating diverse libraries of 1-arylpyrazoles. However, the classical Knorr synthesis remains a robust and valuable tool, particularly when optimized with modern catalysts and conditions.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 17. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 20. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Halogen Showdown: Assessing the Metabolic Stability of Brominated vs. Chlorinated Pyrazole Compounds
For researchers and drug development professionals, the choice between bromine and chlorine substitution on a pyrazole scaffold can significantly impact a compound's metabolic fate, ultimately influencing its efficacy and safety profile. This guide provides a comparative analysis of the metabolic stability of brominated versus chlorinated pyrazole compounds, supported by illustrative experimental data and detailed methodologies.
The introduction of halogens is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Pyrazole-containing compounds, which are prevalent in many approved drugs, are frequently halogenated to enhance their biological activity and metabolic stability.[3][4] The metabolic stability of these compounds is largely determined by their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.[5] Understanding how the choice between bromine and chlorine affects this metabolic process is crucial for rational drug design.
Executive Summary
Generally, the metabolic stability of halogenated compounds is influenced by the nature of the carbon-halogen bond and the overall electronic properties of the molecule. Bromine, being larger and more polarizable than chlorine, can form different interactions with the active site of metabolizing enzymes.[6] This can lead to altered rates and pathways of metabolism. While direct comparative studies on a wide range of brominated and chlorinated pyrazoles are limited, structure-activity relationship studies of halogenated compounds often show that the type of halogen influences biological activity and, by extension, can affect metabolic stability.[7]
Data Presentation: Illustrative Metabolic Stability Comparison
To illustrate the potential differences in metabolic stability, the following table summarizes hypothetical in vitro data for a pair of representative brominated and chlorinated pyrazole compounds (Compound B and Compound C, respectively) compared to an unsubstituted parent pyrazole (Compound A). This data is representative of what would be generated in a standard liver microsomal stability assay.
| Compound ID | Structure | Halogen Substitution | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolite(s) |
| Compound A | Pyrazole-R | None | 15 | 46.2 | Hydroxylated Pyrazole |
| Compound B | Bromo-Pyrazole-R | Bromine | 45 | 15.4 | Hydroxylated Bromo-Pyrazole, Dehalogenated Metabolite |
| Compound C | Chloro-Pyrazole-R | Chlorine | 35 | 19.8 | Hydroxylated Chloro-Pyrazole |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific molecular structure.
Interpretation of Data
In this illustrative example, both halogenated compounds (B and C) exhibit greater metabolic stability (longer half-life and lower intrinsic clearance) compared to the unsubstituted parent compound (A). This is a common outcome of halogenation, as the electron-withdrawing nature of halogens can shield the molecule from oxidative metabolism.[1]
Between the two halogenated analogs, the brominated compound (B) shows a slightly higher metabolic stability than the chlorinated compound (C). This could be attributed to several factors, including the greater steric hindrance provided by the larger bromine atom, which may impede access of metabolizing enzymes to susceptible sites on the molecule. Additionally, the potential for different metabolic pathways, such as dehalogenation for the brominated compound, can influence the overall metabolic profile.
Experimental Protocols
A standard and widely accepted method for assessing in vitro metabolic stability is the liver microsomal stability assay.[8]
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes.
2. Materials:
- Test compounds (Brominated and Chlorinated Pyrazoles)
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- LC-MS/MS system for analysis
3. Procedure:
- Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution with phosphate buffer to the desired final incubation concentration.
- Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
- Incubate the reaction mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction in the aliquot by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- The slope of the linear portion of the curve represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing the Process and Pathways
To better understand the experimental workflow and the general metabolic pathways, the following diagrams are provided.
Conclusion
The selection of bromine or chlorine as a substituent on a pyrazole core can have a discernible impact on the metabolic stability of the resulting compound. While both halogens generally increase stability compared to their non-halogenated counterparts, subtle differences in their physicochemical properties can lead to variations in their metabolic profiles. The illustrative data and experimental protocols provided in this guide offer a framework for researchers to assess and compare the metabolic fate of their own brominated and chlorinated pyrazole series. A thorough understanding of these metabolic nuances is essential for the successful development of novel pyrazole-based therapeutics.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Efficacy of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents.[1] This guide provides a statistical analysis and comparison of the in-vitro performance of various pyrazole-based compounds, offering a valuable resource for researchers in drug discovery and development. The primary mechanism of action for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2]
Comparative Analysis of In-Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is typically evaluated through a series of in-vitro assays that measure their ability to inhibit key inflammatory mediators. This section presents a comparative summary of the in-vitro activity of selected pyrazole-based compounds against key inflammatory targets.
Cyclooxygenase (COX) Inhibition
A critical determinant of the anti-inflammatory and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs) is their selectivity for inhibiting the COX-2 isoform, which is induced during inflammation, over the constitutively expressed COX-1 isoform that is involved in physiological functions.[2] A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.[3]
| Compound/Derivative | Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 3,5-Diarylpyrazole | COX-2 | 0.045 | 327 | [3] |
| SC-58635 (Celecoxib Analog) | 3,5-Diarylpyrazole | COX-2 | 0.045 | 327 | [3] |
| Compound 6d | 3,5-Diarylpyrazole | COX-2 | 0.043 | >232 | [3] |
| Compound 11f | 3,5-Diarylpyrazole | COX-2 | 0.048 | >208 | [3] |
| Thymol-pyrazole hybrid 8b | Thymol-pyrazole hybrid | COX-2 | 0.043 | 316 | [3] |
| Phenylbutazone | Pyrazolidinedione | Non-selective COX | - | - | [2] |
| Mavacoxib | Diarylpyrazole | COX-2 selective | - | - | [4][5] |
| Kuwanon A | Kuwanon derivative | COX-2 | 14 | >7.1 | [6] |
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
In-vitro assays using lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages are commonly employed to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8]
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 for PGE2 Inhibition (µM) | Reference |
| Compound 1f | 10 | 11.06 | 7.1 | [9] |
| Compound 1m | 10 | 37.19 | 1.1 | [9] |
| L-NIL (Reference) | 10 | - | - | [9] |
Modulation of Pro-inflammatory Cytokines
The inflammatory response is orchestrated by a complex network of cytokines. Pyrazole derivatives have been shown to modulate the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11]
| Compound | Cell Line | Stimulant | Effect | Reference |
| Pyrazole | A549 | LPS | Regulation of IL-6 and TNF-α levels | [12] |
| Compound 6c | RAW 264.7 | LPS | Significant reduction in IL-1β, TNF-α, and IL-6 levels | [10] |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate and reproducible evaluation of the anti-inflammatory potential of novel compounds.
In-Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzyme activity is often measured by detecting the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
Arachidonic Acid (substrate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., Celecoxib, Indomethacin).
-
96-well microplates.
-
Plate reader (e.g., for colorimetric or fluorometric detection).
Procedure:
-
Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Reaction Mixture: In each well of the microplate, add the COX enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.[3]
Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
Principle: This cell-based assay measures the ability of a test compound to inhibit the production of NO and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[3][10]
Cell Line: Murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
Griess Reagent for NO detection.
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for a defined period (e.g., 24 hours).
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Cytokine Measurement: Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.[7]
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrazole-based agents are often mediated through the modulation of key intracellular signaling pathways.
Inflammatory Signaling Pathway
Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators. Pyrazole derivatives can interfere with these pathways at multiple points.
Caption: Inflammatory pathway and points of intervention for pyrazole derivatives.[3]
Experimental Workflow for In-Vitro Evaluation
A systematic workflow is essential for the efficient screening and characterization of novel anti-inflammatory compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long-acting COX-2 inhibitor mavacoxib (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-bromophenyl)-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-bromophenyl)-1H-pyrazole, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Summary
This compound and structurally similar compounds are classified as hazardous. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
This data is synthesized from safety data sheets of structurally related brominated pyrazole compounds.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as halogenated organic waste .[3] It is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper treatment and disposal.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Affix a hazardous waste label to the container before adding any waste. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
-
Waste Segregation:
-
Crucially, do not mix this compound with non-halogenated organic solvents or other incompatible waste streams.[3]
-
Store the halogenated waste container in a designated, well-ventilated area, away from ignition sources and incompatible materials.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Final Disposal:
-
Once the container is full, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for hazardous waste pickup and documentation.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-bromophenyl)-1H-pyrazole
Essential Safety and Handling Guide for 1-(4-bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. The following procedures are based on established best practices for handling substituted pyrazole compounds and are intended to ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet EN166, ANSI Z87.1, or equivalent national standards.[6][7] |
| Face Shield | Recommended to be worn over goggles for maximum protection, especially when there is a risk of splashing.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Inspect for integrity before each use and dispose of contaminated gloves properly.[6][8] Double gloving is recommended.[5] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required for all laboratory work.[6] |
| Impervious Clothing | Recommended to prevent skin contact.[6] | |
| Respiratory Protection | Dust Mask (e.g., N95) | Required when handling the solid compound outside of a fume hood or when dust generation is possible.[9] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[3][4]
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or perforation before use.[6]
2. Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid.
-
Minimize the generation of dust during handling.[3]
-
Keep the container tightly closed when not in use.[3]
3. In-Reaction Handling:
-
When using this compound in a reaction, set up the apparatus within the fume hood.
-
Avoid direct contact with the compound and any solutions containing it.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. Post-Handling and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.
-
Properly dispose of all contaminated materials, including gloves and any disposable labware, as hazardous waste.
-
Remove and store PPE in a designated area or dispose of it as appropriate. Contaminated clothing should be removed and washed before reuse.[1][3]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any solids contaminated with it (e.g., weighing paper, contaminated silica gel), should be collected in a designated, labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
3. Final Disposal:
-
Dispose of all waste containing this compound through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
